chemical properties of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide
The following technical guide provides an in-depth analysis of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide , a specialized heterocyclic scaffold used in medicinal chemistry as a carboxylic acid bioisostere and a tr...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide , a specialized heterocyclic scaffold used in medicinal chemistry as a carboxylic acid bioisostere and a transition-state mimic.[1]
[1]
Executive Summary
N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide is a synthetic intermediate combining a saturated oxygen heterocycle (tetrahydrofuran) with a high-nitrogen aromatic system (aminotetrazole).[1] It represents a critical class of acidic amides , where the electron-withdrawing nature of the tetrazole ring renders the amide proton and the tetrazole NH significantly acidic (pKa ~ 4.5–5.5).[1]
This compound is primarily utilized in drug discovery as a bioisostere for carboxylic acids (
) and acyl sulfonamides (). Its ability to form specific hydrogen bond networks while maintaining metabolic stability makes it valuable in designing inhibitors for enzymes that recognize anionic substrates (e.g., proteases, kinases).[1]
Tetrahydrofuran (THF) Ring: Provides a lipophilic yet polar spacer with a chiral center at C2.[1]
Exocyclic Amide: Connects the scaffold; acts as a hydrogen bond donor/acceptor.[1]
Tetrazole Ring: A planar, aromatic, electron-deficient ring capable of tautomerism and ionization.[1]
Stereochemistry & Tautomerism
The molecule possesses one chiral center at the C2 position of the THF ring, existing as either the
- or -enantiomer. The -isomer is frequently derived from L-proline or natural fermentation products, while the racemic mixture is common in early-stage screening.[1]
Critical Tautomeric Equilibrium:
The tetrazole ring exists in dynamic equilibrium between the
- and -tautomers.[1] In solution (polar solvents like DMSO or ), the -form often predominates due to dipole stabilization, whereas the -form is frequently observed in the solid state or non-polar environments.
Figure 1: Tautomeric equilibrium of the tetrazole ring. The position of the proton affects solubility and binding mode.
Physicochemical Properties[2][4][5][6]
The physicochemical profile of this compound is dominated by the acidity of the tetrazole ring.[1] Unlike standard amides (pKa ~15+), the
-tetrazolyl group dramatically acidifies the system.[1]
Property
Value (Estimated/Analogous)
Mechanistic Insight
pKa (Acidic)
4.8 – 5.5
The tetrazole ring stabilizes the negative charge upon deprotonation via resonance, mimicking a carboxylic acid.
LogP
-0.2 to 0.5
The polarity of the tetrazole and amide offsets the lipophilic THF ring, resulting in moderate water solubility.[1]
Solubility
High: DMSO, DMF, MeOHMod: Water (pH dependent)Low: Hexane, Toluene
Solubility increases significantly at pH > 6 due to salt formation (deprotonation of tetrazole).
Allows extensive solvation and receptor engagement.[1]
Synthesis & Manufacturing
Synthesizing
-tetrazolyl amides is non-trivial because 5-aminotetrazole is a weak nucleophile due to the electron-withdrawing nature of the tetrazole ring.[1] Standard EDC/NHS coupling often fails or gives low yields.[1] The preferred industrial method utilizes 1,1'-Carbonyldiimidazole (CDI) activation.[1]
Purification: Recrystallization from Ethanol/Water or Methanol.[1]
Figure 2: CDI-mediated coupling strategy overcoming the low nucleophilicity of 5-aminotetrazole.[1]
Reactivity & Stability Profile
Acidity & Salt Formation
The most distinct chemical feature is the acidity of the tetrazole proton.[1]
Reaction:
Utility: The sodium salt is significantly more water-soluble and is the preferred form for biological assays.[1]
Hydrolytic Stability
Acidic Conditions: The amide bond is relatively stable but can hydrolyze under harsh acidic conditions (6N HCl, reflux) to revert to the furoic acid and aminotetrazole.
Basic Conditions: Stable at physiological pH (7.4). At high pH (>12), hydrolysis may occur, though the formation of the resonance-stabilized anion protects the amide carbonyl from nucleophilic attack to some degree.[1]
Thermal Stability (Energetics)
Warning: While 5-substituted tetrazoles are generally stable, they are high-nitrogen compounds.[1]
Decomposition: Thermal decomposition typically begins >200°C with the release of nitrogen gas (
Safety: Avoid subjecting the dry solid to shock or friction, although this specific derivative (MW ~183) is considered a low-risk "secondary" energetic material compared to simple tetrazoles.[1]
Biological Applications
Bioisosterism
This scaffold is a classic non-classical bioisostere for the carboxylic acid group (
).
Similarity: Comparable pKa (~5) and planar geometry.[1]
Advantage: The tetrazole anion is roughly 10 times more lipophilic than a carboxylate anion, improving membrane permeability while maintaining the ability to interact with cationic residues (e.g., Arginine, Lysine) in protein active sites.
Metabolic Stability
The
-tetrazolyl amide bond is resistant to many common proteases and esterases that rapidly degrade standard peptide bonds or esters. This makes the scaffold ideal for peptidomimetics intended for oral administration.[1]
References
Synthesis of N-Tetrazolyl Amides
Source:Journal of Medicinal Chemistry, "Bioisosteric Replacements of the Carboxylic Acid Group."[1]
Context: Describes the CDI coupling method for deactiv
Tetrazole Acidity & Properties
Source:The Journal of Organic Chemistry, "Tautomerism and Acidity of 5-Substituted Tetrazoles."[1]
Data: Establishes the pKa range (4.5–5.[1]5) for acyl-aminotetrazoles.[1]
In-Depth Technical Guide: Molecular Characterization and Synthesis of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide
Executive Summary In contemporary medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a fundamental technique for optimizing the pharmacokinetic and pharmacodynamic profiles of lead c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a fundamental technique for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide represents a highly specialized molecular scaffold that merges the tunable lipophilicity and hydrogen-bonding capacity of a tetrahydrofuran (THF) ring with the metabolic stability of a 1H-tetrazole moiety.
This technical whitepaper provides an authoritative breakdown of the compound’s physicochemical properties, the mechanistic rationale behind its structural components, and a self-validating synthetic methodology designed to overcome the inherent reactivity challenges of tetrazole-based amines.
Molecular Identity & Physicochemical Profiling
Understanding the exact quantitative metrics of a scaffold is critical for predicting its behavior in biological systems. The data below summarizes the core molecular properties of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide.
Physicochemical Property
Value
IUPAC Name
N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide
Molecular Formula
C6H9N5O2
Molecular Weight
183.17 g/mol
Monoisotopic Exact Mass
183.0756 Da
Topological Polar Surface Area (TPSA)
~109.8 Ų
Hydrogen Bond Donors
2 (Amide NH, Tetrazole NH)
Hydrogen Bond Acceptors
5 (Tetrazole N atoms, Amide O, THF O)
Rotatable Bonds
3
Structural Significance & Bioisosteric Causality
The architectural design of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide is not arbitrary; it is rooted in strict structure-activity relationship (SAR) logic.
The Tetrazole Motif:
The 1H-tetrazole ring is widely recognized as a premier bioisostere for the carboxylic acid group[1]. With a pKa ranging between 4.5 and 5.5, the tetrazole ring is predominantly deprotonated at physiological pH (7.4), allowing it to participate in strong electrostatic interactions with target protein residues (e.g., arginine or lysine pockets) much like a carboxylate. However, unlike carboxylic acids, tetrazoles are highly resistant to metabolic degradation pathways such as glucuronidation, thereby extending the half-life of the pharmacophore[2].
The Tetrahydrofuran (THF) Core:
The THF-2-carboxamide moiety (a substructure notably found in alpha-blockers like alfuzosin[3]) introduces a flexible, slightly polar cyclic ether. This ring enhances aqueous solubility compared to its carbocyclic counterparts (like cyclopentane) while maintaining sufficient lipophilicity to cross lipid membranes. The oxygen atom in the THF ring also serves as a critical hydrogen-bond acceptor, which can dictate the conformational preference of the amide bond via intramolecular interactions.
Synthesizing amides from 5-aminotetrazole presents a well-documented mechanistic hurdle. The strong electron-withdrawing nature of the tetrazole ring severely depletes the electron density on the exocyclic primary amine, rendering it a remarkably poor nucleophile[4]. Consequently, traditional carbodiimide coupling agents (e.g., EDC/HOBt) often yield negligible product recovery.
To force the amide bond formation, causality dictates the use of highly electrophilic activated esters. The protocol below utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a strong non-nucleophilic base (DIPEA) and elevated temperatures.
Self-Validating Experimental Protocol
Note: This workflow incorporates built-in analytical checkpoints to ensure the reaction is proceeding correctly before moving to subsequent steps.
Step 1: Carboxyl Activation
Dissolve 1.0 equivalent of tetrahydro-2-furoic acid in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.
Add 1.2 equivalents of HATU and 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.
Validation Checkpoint: Remove a 5 µL aliquot, quench with 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester mass ([M+H]+ = 131.07) confirms successful formation of the active HOAt ester.
Step 2: Nucleophilic Acyl Substitution
Add 1.1 equivalents of 5-aminotetrazole to the activated mixture.
Elevate the reaction temperature to 60°C and stir for 12–16 hours. The thermal energy is required to overcome the high activation barrier of the electron-deficient amine.
Validation Checkpoint: Monitor the reaction via TLC (Eluent: 10% MeOH in DCM with 1% Acetic Acid). Visualize using UV (254 nm) and ninhydrin stain. The disappearance of the 5-aminotetrazole spot indicates reaction completion.
Step 3: Workup and Isolation
Concentrate the DMF under reduced pressure to prevent product loss in the aqueous phase, as the highly polar tetrazole product (TPSA ~109.8 Ų) can easily partition into water.
Redissolve the crude residue in ethyl acetate and wash with 1M HCl to remove unreacted DIPEA, followed by brine.
Validation Checkpoint: Before discarding the aqueous layer, spot both the organic and aqueous phases on a TLC plate to ensure the target compound has not partitioned into the aqueous waste.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
Synthetic Workflow Visualization
Fig 1: Synthetic logic and self-validating workflow for N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide.
Analytical Validation Parameters
To definitively prove the synthesis of C6H9N5O2, the final material must be subjected to rigorous spectroscopic validation:
Mass Spectrometry (LC-ESI-MS): The compound must exhibit a clear pseudomolecular ion peak at m/z 184.08 [M+H]+ in positive ion mode, and m/z 182.07 [M-H]- in negative ion mode, confirming the molecular weight of 183.17 g/mol .
1H NMR (DMSO-d6): The spectrum will be characterized by a highly deshielded, broad singlet around 15.5–16.0 ppm corresponding to the acidic tetrazole NH, and a distinct amide NH peak near 11.5–12.0 ppm. The THF ring will present a diagnostic oxymethine proton (C2-H) as a multiplet around 4.4 ppm, with the remaining ring protons appearing between 1.8 and 2.3 ppm.
13C NMR (DMSO-d6): Two highly deshielded carbon signals are required for structural proof: the amide carbonyl carbon (~172 ppm) and the tetrazole C5 carbon (~155 ppm).
References
Zych, A. J., et al. "Tetrazoles as carboxylic acid bioisosteres in drug discovery." PharmaChem (2007). URL:[Link]
Matveeva, E. D., et al. "5-Aminotetrazole as a building block for multicomponent reactions (Review)." Chemistry of Heterocyclic Compounds (2019). URL:[Link]
Ntie-Kang, F., et al. "Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization." ResearchGate (2023). URL:[Link]
Solubility Profiling of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide: Physicochemical Basis & Experimental Protocols
The following technical guide details the solubility profile of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide , a compound exhibiting significant pH-dependent aqueous solubility due to its acidic tetrazole moiety. Th...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide , a compound exhibiting significant pH-dependent aqueous solubility due to its acidic tetrazole moiety.
This guide synthesizes physicochemical principles with standard profiling protocols, designed for researchers in pre-formulation and medicinal chemistry.[1]
Executive Summary
N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide represents a class of carboxylic acid bioisosteres where the ionizable tetrazole ring replaces a carboxyl group to modulate lipophilicity and metabolic stability.[1] Its solubility profile is dominated by the acidity of the tetrazole proton (pKa ~4.5–4.9) and the polarity of the tetrahydrofuran (THF) ether oxygen .[1]
While the tetrahydrofuran ring imparts moderate lipophilicity, the tetrazole-amide motif creates a "solubility switch."[1] The compound behaves as a neutral, sparingly soluble species in acidic media and a highly soluble mono-anionic species in neutral-to-basic buffers.[1] This guide provides the theoretical solubility landscape and the validated protocols to empirically determine it.
Chemical Identity & Structural Determinants[1][2][3]
To understand the solubility, we must deconstruct the molecule into its solvating pharmacophores:
Structural Motif
Physicochemical Role
Solvation Impact
1H-Tetrazole Ring
Ionization Center. Acts as a weak acid (pKa ~4.9).[1]
Dominates aqueous solubility.[1] High solubility in basic pH (anionic form); H-bond donor in neutral form.[1]
Provides solubility in moderate polarity organic solvents (DCM, Ethyl Acetate).[1] Limits water solubility of the neutral form.[1]
Solubility Profile: Water vs. Organic Solvents[1][4][5]
The following data represents the predicted thermodynamic solubility profile based on Structure-Property Relationships (SPR) of analogous tetrazole-carboxamides (e.g., Cefotiam side chains, bioisosteric peptidomimetics).
Aqueous Solubility (The pH Dependency)
The solubility in water is not a single value but a curve dependent on pH.[1]
pH < 4.0 (Acidic): The compound exists in its protonated, neutral form (
).[1] Solubility is limited by the crystal lattice energy.[1]
Solubility in organic media follows the "Like Dissolves Like" principle, modulated by the compound's ability to donate hydrogen bonds (tetrazole NH) and accept them (amide/ether).[1]
Solvent Class
Representative Solvents
Solubility Rating
Mechanistic Rationale
Polar Aprotic
DMSO, DMF, DMAc
Very High
Disrupts strong intermolecular H-bonds; stabilizes the polar tetrazole tautomers.[1]
Polar Protic
Methanol, Ethanol
Moderate to High
Solvates both the amide and tetrazole via H-bonding.[1] Solubility decreases as alcohol chain length increases.[1]
Chlorinated
Dichloromethane (DCM), Chloroform
Low to Moderate
The THF ring aids dissolution, but the polar tetrazole/amide core resists solvation in non-H-bonding media.[1]
Non-Polar
Hexane, Heptane, Toluene
Negligible
High lipophilicity required; the polar surface area (PSA) of this compound is too high for non-polar solvation.[1]
Mechanistic Visualization: The Solubility Equilibrium
The following diagram illustrates the thermodynamic equilibrium governing the dissolution of the compound in aqueous media.
Figure 1: Solubility equilibrium showing the transition from solid phase to neutral solute, and the pH-driven shift to the highly soluble anionic form.[1]
Experimental Protocols
As a Senior Scientist, you must validate these profiles empirically. Below are the standard operating procedures (SOPs) for determining the intrinsic solubility (
Detection: UV at 210 nm (Amide) and 254 nm (Tetrazole).[1]
Workflow Visualization
Figure 2: Step-by-step workflow for thermodynamic solubility determination via the Shake-Flask method.
Implications for Drug Development[1]
Formulation Strategy:
Salt Selection: Due to the acidic tetrazole, this compound is an excellent candidate for salt formation with basic counter-ions (e.g., Sodium, Potassium, Lysine).[1] This will significantly enhance dissolution rates and solubility in water.[1]
Co-solvents: For IV formulations, use PEG-400 or Ethanol as co-solvents, as the compound shows good solubility in polar organics.[1]
Bioavailability:
The compound likely exhibits high permeability in the stomach (low pH, neutral form) and high solubility in the intestine (high pH, anionic form), a favorable profile for oral absorption (BCS Class I or II behavior).[1]
References
Popova, E. A., et al. (2019).[1] Tetrazoles: Synthesis, Structure, and Physicochemical Properties.[1][2] Russian Chemical Reviews.[1] Link
Jaiswal, M., et al. (2024).[1][3] Physical and Chemical Properties of Tetrazoles and their Pharmacological Insights. Frontiers in Chemistry.[1] Link
Butler, R. N. (1996).[1] Tetrazoles.[1][2][4][3][5][6][7][8][9] In Comprehensive Heterocyclic Chemistry II. Elsevier Science.[1] Link
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] Link
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] Link[1]
pKa values and acidity of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide
An In-depth Technical Guide Topic: pKa Values and Acidity of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide Audience: Researchers, scientists, and drug development professionals. Executive Summary The acid dissociatio...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Topic: pKa Values and Acidity of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH, profoundly influencing its pharmacokinetic and pharmacodynamic profiles. In medicinal chemistry, the 1H-tetrazole ring is a widely employed bioisostere for the carboxylic acid group, prized for its comparable acidity, planar geometry, and enhanced metabolic stability.[1][2][3] This guide provides a comprehensive technical examination of the acidity of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide, a molecule combining the acidic tetrazole core with a carboxamide-linked tetrahydrofuran moiety. We will explore the structural basis of its acidity, present detailed protocols for its experimental pKa determination via potentiometric and spectrophotometric methods, and discuss the application of computational models for pKa prediction. The synthesis of these insights is crucial for professionals engaged in the rational design and development of novel therapeutics, as understanding the ionization behavior of such compounds is paramount to optimizing their solubility, membrane permeability, and target engagement.
The Tetrazole Moiety: A Cornerstone in Modern Drug Design
The strategic replacement of a carboxylic acid with a 5-substituted-1H-tetrazole ring is a cornerstone of modern medicinal chemistry.[3][4] This bioisosteric substitution is effective because the tetrazole N-H proton exhibits acidity similar to that of a carboxylic acid, with the parent 1H-tetrazole having a pKa of approximately 4.9.[5][6] Consequently, like carboxylic acids, 5-substituted tetrazoles are significantly ionized at physiological pH (~7.4), allowing them to act as effective mimics in interactions with biological targets.[7]
Key advantages of this bioisosteric replacement include:
Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation pathways that affect carboxylic acids.[3][8]
Lipophilicity: The resulting tetrazolate anion is typically more lipophilic than the corresponding carboxylate, which can influence cell membrane penetration.[2][7]
Charge Delocalization: The negative charge in the tetrazolate anion is delocalized over four nitrogen atoms, which can modulate binding interactions with protein targets.[2][7]
The title compound, N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide, features an N-H proton on the tetrazole ring as its primary acidic site. The acidity of this proton is modulated by the electronic effects of the N-linked tetrahydrofuran-2-carboxamide substituent. Understanding the precise pKa value is therefore essential for predicting its behavior in biological systems.
Experimental Determination of pKa
Accurate pKa determination requires robust experimental methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most reliable and commonly employed techniques in the pharmaceutical sciences.[9][10]
Method 1: Potentiometric Titration
Potentiometric titration is a high-precision technique that directly measures the change in pH of a solution upon the incremental addition of a titrant.[10] The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the acidic and conjugate base forms of the analyte are equal.[11]
2.1.1 Self-Validating Protocol for Potentiometric pKa Determination
Apparatus and Reagents:
Calibrated pH meter with a combination glass electrode (accuracy ±0.01 pH units).
Temperature-controlled reaction vessel with a magnetic stirrer.
Class A certified burette (10 mL).
Standardized 0.1 M NaOH solution (carbonate-free).
Standardized 0.1 M HCl solution.
0.15 M KCl solution (to maintain constant ionic strength).[11]
System Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0 immediately before use.[11]
Sample Preparation: Accurately weigh and dissolve the compound in CO2-free deionized water to achieve a final concentration of approximately 1 mM.[11] Add KCl to a final concentration of 0.15 M.
Inert Atmosphere: Place the sample solution in the reaction vessel and purge with nitrogen gas for 10-15 minutes to displace dissolved CO2, which can interfere with the titration of acidic compounds.[11] Maintain a gentle nitrogen blanket over the solution throughout the titration.
Titration: Immerse the pH electrode and begin stirring. Add the standardized 0.1 M NaOH titrant in small increments (e.g., 0.02-0.05 mL).
Data Acquisition: Record the pH reading after each addition, ensuring the reading is stable before proceeding. Continue the titration well past the equivalence point.
Data Analysis:
Plot pH versus the volume of NaOH added to generate the titration curve.
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve to accurately determine the volume at the equivalence point (Veq), which corresponds to the peak of the first derivative plot.[12]
The pKa is equal to the pH at the half-equivalence point (Veq/2).[13]
2.1.2 Causality and Expertise:
Why carbonate-free NaOH? Atmospheric CO2 dissolves in basic solutions to form carbonate, a weak base that would consume titrant and lead to inaccurate equivalence point determination.[10]
Why constant ionic strength? The activity of ions in solution, and thus the measured pH, is dependent on the ionic strength. Maintaining a constant ionic strength with an inert salt like KCl ensures that the determined pKa is a true thermodynamic constant under the specified conditions.[11]
Why derivative plots? Visual determination of the inflection point on a sigmoidal curve can be subjective. Derivative plots transform the inflection point into a distinct peak (first derivative) or a zero-crossing (second derivative), allowing for a more precise and objective determination of the equivalence point.[12]
Method 2: UV-Vis Spectrophotometry
This method is applicable when the protonated (acidic) and deprotonated (anionic) forms of a molecule exhibit different UV-Vis absorption spectra.[14] The pKa is determined by measuring the absorbance of the compound in a series of buffers with known pH values.
2.2.1 Self-Validating Protocol for Spectrophotometric pKa Determination
Apparatus and Reagents:
Dual-beam UV-Vis spectrophotometer with a thermostatted cuvette holder.
Calibrated pH meter.
1 cm path length quartz cuvettes.
A series of aqueous buffer solutions (e.g., citrate, phosphate, borate) covering a pH range from ~3 to ~10, with constant ionic strength.
A concentrated stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
Step-by-Step Methodology:
Spectral Scans: Prepare two samples of the compound at a low concentration (e.g., 50 µM) in highly acidic (e.g., pH 2) and highly basic (e.g., pH 10) solutions to obtain the spectra of the pure protonated (HA) and deprotonated (A⁻) species, respectively. Identify the wavelength(s) of maximum absorbance difference (λmax).
Buffer Series Preparation: Prepare a series of samples by adding a small, constant aliquot of the stock solution to each buffer solution of known pH. Ensure the final concentration of the organic cosolvent is low (e.g., <2% v/v) to minimize its effect on the aqueous pKa.[14]
Absorbance Measurement: Measure the absorbance of each buffered solution at the pre-determined λmax.
Data Analysis:
Plot the measured absorbance versus pH. The data should form a sigmoidal curve.[15]
The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint between the minimum and maximum absorbance plateaus.[16]
2.2.2 Causality and Expertise:
Why a buffer series? Buffers provide stable and accurately known pH environments, which are essential for correlating absorbance with the ionization state.[17]
Why λmax? Measuring at the wavelength of maximum absorbance difference provides the greatest sensitivity and signal-to-noise ratio for the analysis.
Why low cosolvent concentration? Organic cosolvents can alter the polarity of the medium and shift the pKa value. Keeping the concentration minimal ensures the measured value is as close as possible to the true aqueous pKa.[16]
Caption: Comparative workflow for experimental pKa determination.
Computational Prediction of pKa
In silico pKa prediction is an invaluable tool in drug discovery, enabling rapid screening of virtual compounds and providing mechanistic insights.[18][19] These methods range from rapid empirical approaches to more rigorous, computationally intensive quantum mechanical calculations.
In Silico Methodologies
Empirical/QSAR Methods: These approaches, implemented in software like ACD/pKa and ChemAxon's Marvin, utilize large databases of experimentally determined pKa values.[20] They employ algorithms based on linear free energy relationships (LFER), such as Hammett-type equations, which correlate structural fragments and electronic properties with acidity.[21][22] Their primary advantage is speed, allowing for the prediction of pKa for thousands of compounds per hour.
Quantum Mechanical (QM) Methods: These first-principles methods calculate the Gibbs free energy change (ΔG) of the deprotonation reaction.[23] By calculating the energies of the protonated and deprotonated species, often in combination with a solvent model (e.g., Polarizable Continuum Model - PCM), the pKa can be derived.[23] While computationally demanding, QM methods are not reliant on existing data for similar structures and can be more accurate for novel chemical scaffolds.[22]
Caption: General workflow for computational pKa prediction.
Data Synthesis and Implications for Drug Development
The combination of experimental and computational methods provides a robust characterization of a compound's acidity.
Expected pKa and Ionization State
The pKa of the N-H proton in N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide is expected to be in the range of 4.5 - 5.5. The electron-withdrawing nature of the adjacent amide carbonyl group will likely make it slightly more acidic than the parent 1H-tetrazole (pKa ≈ 4.9).[24]
Method
Expected pKa Value
Principle
Potentiometric Titration
4.5 - 5.5
Measures pH change during titration
UV-Vis Spectrophotometry
4.5 - 5.5
Correlates absorbance change with pH
Computational (Empirical)
4.6 - 5.2
Database and fragment-based prediction
Computational (QM)
4.5 - 5.4
Free energy calculation of deprotonation
This acidic pKa value means the compound will exist predominantly in its deprotonated, anionic (tetrazolate) form at physiological pH (7.4).
Caption: Relationship between pH, pKa, and molecular ionization state.
Implications in Drug Discovery
Aqueous Solubility: The predominance of the charged anionic form at neutral pH will significantly enhance aqueous solubility, which is often beneficial for formulation and administration.
Membrane Permeability: While increased lipophilicity of the tetrazolate over a carboxylate can be an advantage, the presence of a formal negative charge generally reduces passive diffusion across lipid membranes (e.g., the gut wall or blood-brain barrier).[25] This is a critical consideration for oral bioavailability and CNS penetration.
Target Binding: As a carboxylate bioisostere, the anionic tetrazolate is capable of forming key ionic bonds and hydrogen bonds with positively charged residues (e.g., Arginine, Lysine) in a protein's active site, thereby mimicking the binding mode of an endogenous carboxylic acid ligand.[26]
Conclusion
The acidity of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide, governed by the pKa of its tetrazole N-H proton, is a critical determinant of its behavior as a potential drug candidate. This guide has detailed the theoretical underpinnings and provided robust, self-validating experimental protocols for its accurate determination using potentiometry and UV-Vis spectrophotometry. Furthermore, it has highlighted the role of computational methods as predictive tools in early-stage discovery. A thorough understanding and precise measurement of this pKa value are not merely academic exercises; they are indispensable for the rational design of molecules with optimized ADME properties and potent biological activity, ultimately guiding the successful translation of chemical entities into effective therapeutics.
References
Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]
Tetrazoles: A multi-potent motif in drug design. VU Research Repository. Available at: [Link]
5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
View of Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. Available at: [Link]
Tetrazoles: Structure and Activity Relationship as Anticancer Agents. IntechOpen. Available at: [Link]
Streamline pKa Value Determination Using Automated UV/Vis-Titration. Mettler Toledo. Available at: [Link]
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]
Tetrazoles: A multi-potent motif in drug design. ResearchGate. Available at: [Link]
Tetrazoles: A multi-potent motif in drug design. PubMed. Available at: [Link]
How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination. Available at: [Link]
MoKa - pKa modelling. Molecular Discovery. Available at: [Link]
Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Available at: [Link]
Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Available at: [Link]
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]
Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Available at: [Link]
EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. eGyanKosh. Available at: [Link]
Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis. Available at: [Link]
The Hydrogen Bond Environments of 1H-Tetrazole and Tetrazolate Rings: The Structural Basis for Tetrazole–Carboxylic Acid Bioisosterism. Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]
Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Available at: [Link]
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Bionity. Available at: [Link]
Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. ChemAxon. Available at: [Link]
Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available at: [Link]
Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry - ACS Publications. Available at: [Link]
Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods. Available at: [Link]
Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Schrödinger. Available at: [Link]
Evaluating small molecule microscopic and macroscopic pKa predictions. eScholarship.org. Available at: [Link]
Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Columbia University. Available at: [Link]
Tetrazoles via Multicomponent Reactions. Chemical Reviews - ACS Publications. Available at: [Link]
Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. Request PDF on ResearchGate. Available at: [Link]
Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme Chemistry. Available at: [Link]
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Available at: [Link]
Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. ACS Publications. Available at: [Link]
5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Organic Preparations and Procedures International. Available at: [Link]
Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods (RSC Publishing). Available at: [Link]
Computational Approaches for the Prediction of pKa Values - 1st Edition. Routledge. Available at: [Link]
Bioisosteric Profiling of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide in Drug Design
This technical guide provides an in-depth analysis of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide , a sophisticated molecular scaffold that combines the steric constraints of a cyclic ether with the bioisosteric ut...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide , a sophisticated molecular scaffold that combines the steric constraints of a cyclic ether with the bioisosteric utility of an acyl-tetrazole.[1]
[1]
Executive Summary
In modern medicinal chemistry, the optimization of lead compounds often necessitates the replacement of carboxylic acids to mitigate rapid metabolic clearance (glucuronidation) or poor membrane permeability. N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide represents a "bivalent" bioisostere:
The Core: A tetrahydrofuran-2-yl (THF) moiety acting as a non-basic, oxidative-resistant mimic of Proline or a cyclic ether spacer.[1]
The Warhead: An N-acyl-5-aminotetrazole motif, which functions as a planar, lipophilic bioisostere of a carboxylic acid or an acyl-sulfonamide.[1]
This guide dissects the physicochemical logic, synthetic accessibility, and pharmacological potential of this scaffold, positioning it as a critical tool for modulating pKa and lipophilicity in anionic binding pockets.
The molecule can be viewed as a chimera of Tetrahydro-2-furoic acid and 5-Aminotetrazole .[1] Its value lies in the synergistic electronic effects of these components.
The N-Acyl-Tetrazole "Warhead"
Unlike simple alkyl tetrazoles (pKa ~4.5–4.9), the N-acyl-5-aminotetrazole moiety introduces a unique proton environment.[1] The electron-withdrawing nature of the carbonyl group, combined with the electron-deficient tetrazole ring, significantly acidifies the amide proton.
Acidity (pKa): The apparent pKa is approximately 5.5–5.6 [1].[1] This is slightly less acidic than a carboxylic acid (pKa ~4.[1][2][3]5) but significantly more acidic than a standard amide (pKa ~15).[1] This allows the molecule to exist as a mono-anion at physiological pH (7.4), maintaining electrostatic interactions with arginine/lysine residues in binding pockets without the desolvation penalty of a carboxylate.
Tautomerism: The 1H-tetrazole ring exists in dynamic equilibrium.[1] In the N-acyl form, the negative charge is delocalized across the O=C-N-C=N system, creating a "super-extended" anionic surface.
The Tetrahydrofuran (THF) Core
The THF ring serves as a Proline Surrogate with altered polarity:
H-Bonding: The ether oxygen acts as a weak H-bond acceptor, unlike the basic nitrogen of proline.[1]
Conformation: The THF ring adopts an "envelope" conformation, providing rigid steric bulk that directs the vector of the acyl-tetrazole tail.
Metabolism: Unlike furan (which is prone to toxic epoxide formation), the saturated THF ring is relatively stable, though susceptible to slow
The primary utility of this scaffold is replacing the C-terminal Carboxylate or Acyl-Sulfonamide moieties in peptidomimetics.[1]
Structural Logic Diagram
The following diagram illustrates how the target molecule maps to a standard Proline-Carboxylate residue.
Caption: Pharmacophore overlay demonstrating the structural correspondence between the Proline-COOH motif and the THF-Acyl-Tetrazole scaffold.
Synthetic Protocols
Synthesis of N-acyl-5-aminotetrazoles is challenging due to the poor nucleophilicity of the exocyclic amine on the tetrazole ring.[1] Standard amide couplings (EDC/NHS) often fail or result in low yields.[1]
Recommended Pathway: Acid Chloride Activation
The most robust method involves converting the THF-2-carboxylic acid to its acid chloride, followed by reaction with 5-aminotetrazole in the presence of a non-nucleophilic base.[1]
Solvent: Dichloromethane (DCM) and THF (anhydrous)
Procedure:
Activation: Dissolve THF-2-carboxylic acid in anhydrous DCM under Nitrogen. Add catalytic DMF.[1] Dropwise add Oxalyl chloride at 0°C. Stir at RT for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the crude acid chloride.
Coupling: Dissolve 5-aminotetrazole in anhydrous THF (5-AT has poor solubility in DCM). Add Pyridine.[1]
Addition: Dropwise add the crude acid chloride (dissolved in minimal THF) to the 5-AT solution at 0°C.
Reaction: Allow to warm to RT and stir for 12–18 hours.
Workup: Quench with 1N HCl (carefully, to pH ~2). Extract with Ethyl Acetate.[1] The product is acidic; ensure the organic layer captures the protonated form.
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM:MeOH 95:5 with 0.1% Acetic Acid).
Synthetic Workflow Diagram
Caption: Optimized synthetic route utilizing acid chloride activation to overcome the low nucleophilicity of 5-aminotetrazole.
Applications & Case Studies
Peptidomimetics (Protease Inhibition)
In protease inhibitors (e.g., for serine proteases or viral proteases), the C-terminal carboxylate often anchors the drug via ionic interactions. Replacing this with the THF-Tetrazole moiety:
Mechanism: The THF ring occupies the S1 or S1' hydrophobic pocket (mimicking Proline), while the tetrazole anion engages the oxyanion hole or active site Arginine.
Advantage: Increases oral bioavailability by masking the hard charge of the carboxylate and reducing susceptibility to C-terminal peptidases.[1]
Angiotensin II Receptor Blockers (ARBs)
While classic ARBs (like Losartan) use an ortho-biphenyl tetrazole, the N-acyl-tetrazole scaffold offers a different vector.[1]
Application: It serves as a bioisostere for the "Sartan" acidic headgroup in novel analogs where a flexible alkyl chain is replaced by the rigid THF ring to constrain entropy [3].[1]
ADMET & Safety Profile
Metabolic Stability[1][2][4]
Tetrazole Ring: Highly resistant to oxidative metabolism.[1] It is primarily excreted unchanged or as a glucuronide conjugate (N-glucuronidation) [4].[1]
THF Ring: The alpha-carbon (adjacent to oxygen) is the metabolic soft spot.[1] CYP450 enzymes can hydroxylate this position, leading to ring opening (formation of gamma-hydroxybutyric acid derivatives).[1]
Mitigation: If metabolic instability is observed, substitution with deutero-THF or introducing a gem-dimethyl group on the THF ring can block this pathway.[1]
Toxicity Considerations
Tetrazoles: Generally considered non-toxic and non-mutagenic, but high-dose chronic exposure should be monitored for potential accumulation due to high water solubility of the anion.[1]
Acyl-Hydrazine Moiety: The N-N bond in the tetrazole is stable, but the molecule structurally resembles an acyl-hydrazine.[1] Standard Ames testing is required to rule out genotoxicity, though the aromaticity of the tetrazole usually stabilizes this motif.
crystal structure analysis of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide
An In-depth Technical Guide to the Crystal Structure Analysis of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide For Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional at...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Crystal Structure Analysis of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional atomic arrangement of a molecule, as determined by crystal structure analysis, is fundamental to understanding its physicochemical properties and biological activity. This guide provides a comprehensive, in-depth technical walkthrough of the process of determining the crystal structure of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide, a novel compound of interest in medicinal chemistry. While a specific structure for this exact molecule is not yet publicly available, this document serves as an expert-guided protocol and theoretical framework for its analysis. We will journey through the essential stages of a crystallographic study, from the foundational steps of synthesis and single-crystal growth to the sophisticated processes of data collection, structure solution, and refinement. The causality behind experimental choices is explained, ensuring that each step is part of a self-validating system. This guide is designed to be an authoritative resource, grounded in established scientific principles and supported by comprehensive references.
Introduction: The Rationale for Structural Analysis
N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide belongs to the tetrazole class of compounds, which are of significant interest in drug development. The tetrazole ring is often employed as a bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and bioavailability.[1][2] The tetrahydrofuran moiety adds a degree of conformational flexibility and potential for specific interactions with biological targets.
Understanding the three-dimensional structure of this molecule is paramount. A crystal structure provides unambiguous proof of molecular connectivity, reveals the preferred conformation in the solid state, and, most critically, details the network of intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern how the molecules pack together. This information is invaluable for:
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.
Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound effects on solubility, stability, and bioavailability.
Informing Computational Modeling: Providing an accurate, experimentally determined starting point for molecular docking and other in-silico studies.
Intellectual Property: Solidifying patent claims with definitive structural characterization.
This guide will proceed as a case study, outlining the complete workflow for the crystal structure analysis of this target compound.
Synthesis and Single-Crystal Growth: The Foundation of Analysis
A prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals. This begins with the synthesis of the compound and is followed by a meticulous crystallization process.
Proposed Synthesis
A plausible synthetic route involves the amidation of tetrahydrofuran-2-carboxylic acid with 5-aminotetrazole. The carboxylic acid could be activated, for example, as an acid chloride, to facilitate the reaction with the amino group of the tetrazole.
Step-by-Step Synthesis Protocol:
Activation of Carboxylic Acid: Tetrahydrofuran-2-carboxylic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane) to form the corresponding acid chloride. The reaction is typically performed at room temperature or with gentle heating.
Amide Coupling: The resulting acid chloride is then added dropwise to a solution of 5-aminotetrazole in a suitable solvent, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
Work-up and Purification: The crude product is isolated by filtration and purified, typically by recrystallization or column chromatography, to yield pure N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide.
The Art of Crystallization
Obtaining diffraction-quality single crystals (typically 0.1-0.3 mm in each dimension with well-defined faces and no visible defects) is often the most challenging step.[3] The key is to allow the molecules to slowly and methodically arrange themselves into a highly ordered crystal lattice. Several techniques should be systematically explored:
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone, ethyl acetate, or a mixture) and left in a loosely covered vial, allowing the solvent to evaporate over days or weeks.
Vapor Diffusion (Liquid-Liquid): A concentrated solution of the compound in a good solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the good solvent, reducing the compound's solubility and promoting slow crystallization.
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature, and then further to lower temperatures (e.g., 4 °C), to induce crystallization.
The choice of solvents is critical and often determined empirically through small-scale screening.
Single-Crystal X-ray Diffraction (SC-XRD): Probing the Crystal Lattice
Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine the arrangement of atoms within its lattice.[3][4]
The Experimental Workflow
The following diagram outlines the key stages of data collection and processing.
Figure 1: Experimental workflow for crystal structure determination.
Step-by-Step Data Collection Protocol
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a thin glass fiber or a loop, which is then attached to a goniometer head.[4]
Cryo-cooling: The mounted crystal is typically cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to sharper diffraction spots and higher quality data.[5]
Data Collection: The goniometer precisely rotates the crystal in the X-ray beam.[4] As the crystal rotates, different planes of atoms within the lattice satisfy Bragg's law and diffract the X-rays. A detector (e.g., a CCD or CMOS detector) records the positions and intensities of these diffracted beams as a series of images.[5][6]
Structure Solution and Refinement: From Data to Model
The collected diffraction data must be computationally processed to generate a three-dimensional model of the molecule.
Data Processing and Structure Solution
The raw diffraction images are first integrated, a process where the intensity of each diffraction spot is measured and assigned Miller indices (h,k,l). These intensities are then scaled and merged to create a single reflection file.
The primary challenge is the "phase problem": the detectors measure the intensities of the diffracted waves but not their phases. For small molecules like N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide, this is typically solved using direct methods.[5] Software like SHELXT uses statistical relationships between the intensities to estimate the initial phases, which is often sufficient to reveal a preliminary electron density map showing the positions of most non-hydrogen atoms.[7][8][9]
Structure Refinement
The initial atomic model is then refined against the experimental data using a least-squares method.[5] This is an iterative process where atomic parameters (positions, occupancies, and thermal parameters) are adjusted to minimize the difference between the observed structure factor amplitudes and those calculated from the model.[5]
Key aspects of refinement include:
Anisotropic Displacement Parameters (ADPs): Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, providing a more accurate representation.
Hydrogen Atoms: Hydrogen atoms are often difficult to locate directly from the electron density map due to their low scattering power.[10] They are typically placed in calculated, geometrically idealized positions and allowed to "ride" on their parent atom during refinement.
Refinement Indices: The quality of the final model is assessed using several metrics, most notably the R-factor (R1). A low R1 value (typically < 0.05 for high-quality data) indicates a good agreement between the model and the experimental data.
The refinement process is commonly carried out using software such as SHELXL.[7][11]
Analysis of the Crystal Structure: Deciphering the Details
With a refined crystal structure, a wealth of information becomes available.
Hypothetical Crystallographic Data
The following table summarizes the kind of data that would be generated from a successful crystal structure determination.
Parameter
Hypothetical Value
Chemical Formula
C₆H₉N₅O₂
Formula Weight
183.17
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
8.512(3)
b (Å)
12.345(4)
c (Å)
9.876(3)
β (°)
105.21(2)
Volume (ų)
1001.5(6)
Z
4
Calculated Density (g/cm³)
1.214
Absorption Coefficient (mm⁻¹)
0.095
F(000)
384
Temperature (K)
100(2)
Wavelength (Å)
0.71073 (Mo Kα)
Reflections Collected / Unique
8765 / 2280 [R(int) = 0.034]
Final R indices [I > 2σ(I)]
R1 = 0.041, wR2 = 0.105
R indices (all data)
R1 = 0.052, wR2 = 0.112
Intermolecular Interactions: The Hydrogen Bonding Network
A key aspect of the analysis is identifying the intermolecular interactions that define the crystal packing. For N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide, hydrogen bonding is expected to be a dominant feature. The tetrazole ring has multiple nitrogen atoms that can act as hydrogen bond acceptors, and the NH group is a strong hydrogen bond donor. The amide group also contains both a donor (NH) and an acceptor (C=O).
The following diagram illustrates a plausible hydrogen bonding scheme, where molecules form dimers through interactions between their tetrazole rings.
Figure 2: Hypothetical hydrogen-bonded dimer of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide. Note: This is a conceptual diagram; actual atom-to-atom connections would be determined from the refined structure.
This type of analysis reveals how the molecule recognizes itself in the solid state, which can have implications for crystal engineering and understanding dissolution behavior.
Data Reporting and Deposition: Ensuring Scientific Integrity
The final step in a crystal structure analysis is to prepare the data for publication and deposition.
The Crystallographic Information File (CIF)
All results—including unit cell parameters, atomic coordinates, and experimental details—are compiled into a standardized format called a Crystallographic Information File (CIF).[12][13][14] The CIF is a machine-readable text file that has become the universal standard for sharing crystallographic data.[15] Before deposition, the CIF should be validated using a tool like the IUCr's checkCIF service to identify any potential errors or inconsistencies.[16]
Database Deposition
To ensure the data is publicly accessible and can be utilized by other scientists, it is essential to deposit the final CIF with a crystallographic database. The premier repository for small-molecule organic and metal-organic crystal structures is the Cambridge Crystallographic Data Centre (CCDC).[17][18][19] Upon deposition, the structure receives a unique CCDC number, which can be cited in publications, allowing others to freely access and view the structural data.[20]
Conclusion
The , as outlined in this guide, is a powerful and definitive analytical technique. It provides an unparalleled level of detail about the molecule's three-dimensional nature, from its internal geometry to its external packing interactions. This journey from synthesis to a refined crystal structure is a multi-step process that combines careful experimental work with sophisticated computational analysis. The resulting structural data is not merely an endpoint but a critical starting point for rational drug design, materials science, and a deeper understanding of chemical principles.
References
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685. [Link]
IUCr. (n.d.). The Crystallographic Information File (CIF): A New Standard Archive File for Crystallography. [Link]
CCDC. (n.d.). A short guide to Crystallographic Information Files. [Link]
Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. [Link]
University of Virginia. (n.d.). Resources | Single-Crystal X-ray Diffraction. [Link]
Sher, F. (2010). Crystal Structure Refinement. [Link]
Zhang, Y., & Chen, G. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 549-551. [Link]
David, W. I. F., et al. (2023). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B, B79, 417-431. [Link]
PDB-101. (2021). A beginner's guide to X-ray data processing. [Link]
Giacovazzo, C., et al. (2011). Solution and Refinement of Crystal Structures. In Fundamentals of Crystallography. Oxford University Press. [Link]
CCDC. (n.d.). ConQuest: Advanced 3D Searching of Crystal Structures. [Link]
DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). [Link]
Nasrollahzadeh, M., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link]
Ford, R. E., et al. (1986). Synthesis and quantitative structure-activity relationships of antiallergic 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides. Journal of Medicinal Chemistry, 29(4), 538-549. [Link]
Mahmood, A., et al. (2015). Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution. Comptes Rendus Chimie, 18(3), 299-307. [Link]
da Silva, F. C., et al. (2012). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 23(12), 2197-2203. [Link]
Google Patents. (1978).
Journal of Chemical Health Risks. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. [Link]
Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10427-10429. [Link]
Current Organic Synthesis. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. [Link]
Piatkowska, M., et al. (2021). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amines. Molecules, 26(2), 346. [Link]
De Gruyter. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. [Link]
CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Tetrahydrofuran. [Link]
Electronic Properties & Dipole Moment: N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide
This guide serves as a definitive technical analysis of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide , a molecule of significant interest in medicinal chemistry as a bioisostere of carboxylic acid derivatives. Techn...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a definitive technical analysis of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide , a molecule of significant interest in medicinal chemistry as a bioisostere of carboxylic acid derivatives.
Technical Whitepaper & Characterization Protocol
Part 1: Executive Summary & Molecular Architecture
The Bioisosteric Imperative
N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide represents a critical scaffold in fragment-based drug design (FBDD). It combines a tetrahydrofuran (THF) moiety—mimicking ribose or acting as a polar hydrophobic spacer—with a 1H-tetrazole group linked via a carboxamide.
Tetrazole Utility: The 1H-tetrazole-5-yl group is a classic non-classical bioisostere of the carboxylic acid functionality (
).[1] It offers comparable acidity () and planar topography but with improved metabolic stability and lipophilicity.
Electronic Significance: The electronic coupling between the electron-rich THF oxygen, the electron-withdrawing amide, and the aromatic tetrazole ring creates a complex dipole vector map essential for understanding receptor binding affinity.
Structural Geometry & Tautomerism
The electronic properties of this molecule are dictated by the tautomeric state of the tetrazole ring. In solution, an equilibrium exists between the 1H- and 2H- forms, though the 1H-form is generally preferred in polar solvents and crystal lattices stabilized by hydrogen bonding.
Part 2: Electronic Landscape & Dipole Moment Analysis
Dipole Moment (
)
The dipole moment is a vector sum of the individual fragment moments. For this molecule, the dipole is significant, driving solubility in polar aprotic solvents (DMSO, DMF) and influencing orientation in the active site.
Fragment
Approx. Contribution ()
Vector Direction
THF Ether Oxygen
Towards Oxygen (Lone Pairs)
Amide ()
Carbonyl to Nitrogen
1H-Tetrazole
Towards N4/N3 (Ring Current)
Net Molecule (Est.)
Strongly Polar
Note: The net dipole is highly conformation-dependent. In the extended conformation (trans-amide), the vectors partially reinforce, leading to a high dipole moment (
).
Frontier Molecular Orbitals (FMOs)
The chemical reactivity and stability are governed by the HOMO-LUMO gap.
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the tetrazole ring and the amide nitrogen lone pair. This region acts as the nucleophilic center / electron donor.
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the amide carbonyl and the antibonding orbitals of the tetrazole system. This is the site susceptible to nucleophilic attack.
Chemical Hardness (
): The molecule exhibits moderate hardness, suggesting stability against spontaneous decomposition but reactivity toward specific metabolic enzymes.
Molecular Electrostatic Potential (MEP)
Negative Potential (Red): Concentrated around the tetrazole nitrogens (N2, N3, N4) and the amide oxygen . These are the primary hydrogen bond acceptors.
Positive Potential (Blue): Concentrated on the amide proton (
) and the tetrazole proton () . These are the hydrogen bond donors.
Part 3: Experimental & Computational Protocols
To validate these properties in your specific pipeline, follow this self-validating workflow.
Computational Characterization (DFT Protocol)
Standard: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level.
Step-by-Step Workflow:
Conformational Search: Use Molecular Mechanics (MMFF94) to identify global minima. The THF ring puckering and amide bond rotation are critical degrees of freedom.
Geometry Optimization: Optimize the lowest energy conformers using Gaussian 16 or ORCA.
Functional: B3LYP (hybrid functional for organic molecules).
Basis Set: 6-311++G(d,p) (diffuse functions are essential for the anionic character of tetrazole).
Frequency Calculation: Ensure no imaginary frequencies (NImag=0) to confirm a true minimum.
Solvation Model: Apply IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water (
) and DMSO () to simulate physiological and stock solution environments.
Synthesis Protocol (Validation)
Reaction: Coupling of Tetrahydrofuran-2-carboxylic acid with 5-Aminotetrazole.
) in dry DMF. Add HATU () and DIPEA (). Stir for 15 min at .
Coupling: Add 5-Aminotetrazole (
). Note: 5-aminotetrazole is amphoteric; ensure basic conditions to maintain nucleophilicity of the exocyclic amine.
Reaction: Stir at RT for 12--24 hours. Monitor by LC-MS (Target Mass:
).
Purification: Acidify to
to precipitate or extract the product (tetrazole protonated). Recrystallize from Ethanol/Water.
Part 4: Visualization of Electronic Workflow
The following diagram illustrates the logical flow from structural conception to electronic property validation, highlighting the feedback loop between computation and experiment.
Caption: Integrated workflow for determining electronic properties, linking DFT prediction (Yellow/Green) with experimental synthesis and validation (Red/Grey).
Part 5: Data Summary Table
Property
Predicted Value / Range
Significance in Drug Design
Molecular Weight
Fragment-like; high ligand efficiency potential.
Dipole Moment ()
--
High polarity; implies strong electrostatic steering in binding pockets.
H-Bond Donors
(Amide NH, Tetrazole NH)
Critical for specific receptor anchoring.
H-Bond Acceptors
(THF O, Amide O, 3x Tetrazole N)
High water solubility potential.
HOMO Energy
Indicates moderate ionization potential.
LUMO Energy
Indicates susceptibility to reduction.
(Tetrazole)
Physiological pH () will result in the anionic form (Tetrazolate).
References
Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link
Tetrazole Electronic Properties: Chermahini, A. N., et al. (2012). DFT study of the structure and electronic properties of 5-substituted-1H-tetrazoles. Journal of Molecular Structure. Link
DFT Methodology for Amides: Foresman, J. B., & Frisch, A. E. (2015). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. Link
Synthesis of Tetrazoles: Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Link
Dipole Moment Measurement: Guggenheim, E. A. (1949). The computation of electric dipole moments. Transactions of the Faraday Society. Link
Application Note: Strategies for the Amide Coupling of Tetrahydrofuran-2-Carboxylic Acid with 5-Aminotetrazole
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Overcoming the poor nucleophilicity of 5-aminotetrazole in amide bond formation while preserving the structural integrity of th...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Focus: Overcoming the poor nucleophilicity of 5-aminotetrazole in amide bond formation while preserving the structural integrity of the aliphatic carboxylic acid.
Executive Summary & Mechanistic Challenges
The coupling of tetrahydrofuran-2-carboxylic acid with 5-aminotetrazole presents a unique synthetic challenge frequently encountered in medicinal chemistry, where the tetrazole moiety is utilized as a metabolically stable bioisostere for carboxylic acids.
While tetrahydrofuran-2-carboxylic acid is a relatively standard secondary aliphatic acid, 5-aminotetrazole is an exceptionally poor nucleophile [1]. The electron-withdrawing nature of the tetrazole ring severely delocalizes the lone pair on the exocyclic amine. Furthermore, 5-aminotetrazole can act as a 1,3-binucleophile, and its ring nitrogens can compete with the exocyclic amine for electrophiles if the reaction environment is not strictly controlled[2].
Divergent Activation Workflows
The following diagram illustrates the three distinct mechanistic pathways evaluated in this guide. Each pathway generates a specific highly reactive intermediate to force the amidation of the deactivated 5-aminotetrazole.
Fig 1. Divergent activation pathways for coupling THF-2-carboxylic acid with 5-aminotetrazole.
Reagent Matrix & Quantitative Comparison
The choice of coupling reagent dictates the reaction kinetics, the risk of epimerization at the C2 position of the tetrahydrofuran ring, and the scalability of the process.
Method
Activating Reagent
Base / Catalyst
Coupling Temp
Expected Yield
Epimerization Risk
Best Use Case
A
HATU
DIPEA
40 °C
75 - 85%
Low to Moderate
Discovery chemistry, small scale, library synthesis.
Critical Pre-requisite: 5-Aminotetrazole is commercially supplied primarily as a monohydrate [4]. Using the monohydrate directly will hydrolyze your active esters and acid chlorides, destroying your yield. You must dry the 5-aminotetrazole via high-vacuum desiccation or azeotropic distillation with toluene prior to use.
Protocol A: HATU-Mediated Coupling (The Discovery Standard)
HATU is highly effective because it generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. The adjacent pyridine nitrogen in the OAt leaving group provides an anchimeric assistance effect (intramolecular hydrogen bonding with the incoming amine), which dramatically accelerates the attack of the poorly nucleophilic 5-aminotetrazole[5],[6].
Step-by-Step Methodology:
Pre-activation: Dissolve tetrahydrofuran-2-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous DMF (25 mL) under an argon atmosphere. Add DIPEA (3.0 eq, 15.0 mmol) followed by HATU (1.2 eq, 6.0 mmol).
Esterification: Stir the mixture at 25 °C for 30 minutes. Causality: This pre-activation step ensures complete conversion to the OAt ester before the poor nucleophile is introduced, preventing HATU from directly reacting with the amine (which can form unreactive guanidinium byproducts).
Coupling: Add anhydrous 5-aminotetrazole (1.1 eq, 5.5 mmol) in one portion. Elevate the temperature to 40 °C and stir for 16 hours.
Self-Validating Check: Analyze via LC-MS. The mass of the target product (
= 184.1) should be the dominant peak.
Workup (Critical): Dilute the reaction with EtOAc (100 mL). Wash with 1M HCl (3 × 30 mL) to remove DMF and DIPEA. Do not wash with saturated
. The product contains a highly acidic tetrazole proton (pKa ~5.0); a basic wash will deprotonate the product and pull it into the aqueous waste. Wash with brine, dry over , and concentrate.
Protocol B: Acid Chloride Generation (The Brute-Force Approach)
When anchimeric assistance is not enough, maximizing the electrophilicity of the carbonyl carbon is required. Conversion to the acyl chloride guarantees reactivity but requires strict anhydrous conditions and careful base selection to minimize epimerization,[3].
Step-by-Step Methodology:
Vilsmeier-Haack Activation: Dissolve tetrahydrofuran-2-carboxylic acid (1.0 eq, 10.0 mmol) in anhydrous DCM (30 mL). Add a catalytic amount of DMF (0.05 eq). Cool the flask to 0 °C.
, , ) will occur. The catalytic DMF forms the active Vilsmeier-Haack reagent, which reacts with the acid.
Concentration: Once gas evolution ceases (approx. 2 hours at RT), concentrate the mixture under reduced pressure to remove all unreacted oxalyl chloride and
.
Coupling: Redissolve the crude acyl chloride in anhydrous DCM (20 mL). Cool to 0 °C. Add pyridine (3.0 eq, 30.0 mmol) followed by anhydrous 5-aminotetrazole (1.1 eq, 11.0 mmol). Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst (forming a transient, highly reactive acylpyridinium species).
Workup: Stir at 25 °C for 12 hours. Quench with water, extract with DCM, wash the organic layer with 1M HCl, dry, and concentrate.
Protocol C: CDI-Mediated Coupling (The Mild Alternative)
1,1'-Carbonyldiimidazole (CDI) is an excellent choice when avoiding halogenated reagents or minimizing epimerization is paramount. It forms an acyl imidazole intermediate. Because imidazole is a weaker leaving group than chloride, this reaction requires thermal driving[7],[3].
Step-by-Step Methodology:
Acyl Imidazole Formation: Dissolve tetrahydrofuran-2-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous THF (20 mL). Add CDI (1.2 eq, 6.0 mmol) portion-wise at 25 °C.
Degassing: Stir for 1 to 2 hours. Causality: You must wait until
bubbling completely ceases. Incomplete degassing indicates unreacted acid, which will lower yields.
Coupling: Add anhydrous 5-aminotetrazole (1.2 eq, 6.0 mmol). Heat the reaction to 60 °C for 16 hours.
Workup: Cool to room temperature, concentrate the THF, partition the residue between EtOAc and 1M HCl, wash with brine, dry, and purify via recrystallization or silica gel chromatography.
References
(PDF) 5-Aminotetrazole as A Building Block For Multicomponent Reactions (Review). researchgate.net.1
Recent Advances in the Multicomponent Synthesis of Heterocycles Using 5-Aminotetrazole. thieme-connect.de.2
Synthesis and Evaluation of the First Fluorescent Antagonists of the Human P2Y2 Receptor Based on AR-C118925. nih.gov. 5
WO1995015323A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO[b]THIOPHENE-2-CARBONYL CHLORIDES. google.com.
Synthesis and Cannabinoid Activity of a Variety of 2,3-Substituted 1-Benzo[b]thiophen Derivatives and 2,3-Substituted Benzofuran: Novel Agonists for the CB1 Receptor. connectsci.au. 7
Structural Determinants for Reversible β-lactamase Inhibition. escholarship.org. 6
Carboxylic Acid Derivatives of Amlexanox Display Enhanced Potency toward TBK1 and IKK. escholarship.org. 3
Application Note: Scalable Synthesis of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide
Abstract & Scope This application note details the optimized protocol for synthesizing N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide , a structural motif increasingly relevant in medicinal chemistry as a bioisostere...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details the optimized protocol for synthesizing N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide , a structural motif increasingly relevant in medicinal chemistry as a bioisostere for carboxylic acids and acyl sulfonamides.
The coupling of tetrahydrofuran-2-carboxylic acid with 5-aminotetrazole (5-AT) presents specific challenges due to the poor nucleophilicity of the heteroaromatic amine and the explosive nature of the tetrazole reagent. This guide prioritizes the 1,1'-Carbonyldiimidazole (CDI) mediated coupling route, selected for its scalability, "one-pot" efficiency, and avoidance of corrosive acid chlorides.
Core Challenges Addressed:
Solubility: Overcoming the poor solubility of 5-aminotetrazole in standard non-polar solvents.
Regioselectivity: Ensuring N-acylation of the exocyclic amine rather than the tetrazole ring nitrogens.
Critical Material Attributes & Safety (E-E-A-T)
Reagent Safety Profile: 5-Aminotetrazole
WARNING: 5-Aminotetrazole is a high-nitrogen energetic compound.
Explosive Hazard: Dry 5-aminotetrazole can be sensitive to shock and friction.[1] It is commercially available often as a monohydrate , which desensitizes the material. Do NOT dry the monohydrate at high temperatures unless necessary for strictly anhydrous conditions, and then only on a small scale behind a blast shield.
Incompatibility: Avoid contact with strong acids and oxidizing agents.[2]
Solvent Selection
DMF (N,N-Dimethylformamide): The preferred solvent. 5-AT has poor solubility in DCM and THF but dissolves readily in DMF, which is essential for homogeneous coupling.
Water Content: The CDI reaction is water-sensitive. Anhydrous DMF (<0.05% H2O) is required to prevent hydrolysis of the acyl imidazole intermediate.
Synthetic Strategy & Mechanism
The reaction proceeds via the activation of the carboxylic acid to an acyl imidazole, followed by nucleophilic attack by the exocyclic amine of the tetrazole.
Reaction Scheme
The pathway involves two distinct steps in a single pot:
Activation: THF-2-carboxylic acid reacts with CDI to release CO₂ and form the reactive acyl imidazole.
Coupling: The acyl imidazole reacts with 5-aminotetrazole (often requiring heat due to low nucleophilicity) to form the target amide.
Caption: Step-wise activation and coupling pathway via CDI. Note the CO2 release as a visual process indicator.
Detailed Protocol: CDI-Mediated Coupling
Scale: 10 mmol (scalable to >100 mmol with adequate cooling/venting).
Materials Table
Reagent
MW ( g/mol )
Equiv.
Amount
Role
THF-2-carboxylic acid
116.12
1.0
1.16 g
Starting Material
CDI (1,1'-Carbonyldiimidazole)
162.15
1.1
1.78 g
Activator
5-Aminotetrazole (anhydrous basis)
85.07
1.1
0.94 g
Nucleophile
DMF (Anhydrous)
-
-
15 mL
Solvent
4-DMAP (Optional)
122.17
0.1
0.12 g
Catalyst
Step-by-Step Methodology
Step 1: Activation (The "Fizz" Check)
Setup: Equip a 50 mL 2-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a drying tube.
Dissolution: Charge the flask with THF-2-carboxylic acid (1.16 g) and anhydrous DMF (10 mL).
CDI Addition: Add CDI (1.78 g) portion-wise over 5 minutes at room temperature.
Observation: Vigorous evolution of CO₂ gas will occur. This confirms the quality of your CDI. If no bubbles appear, your CDI may be hydrolyzed.
Incubation: Stir at room temperature for 30–60 minutes until gas evolution ceases. This ensures complete formation of the acyl imidazole.
Amine Addition: Add 5-aminotetrazole (0.94 g) directly to the reaction mixture.
Note: If using the monohydrate, ensure the excess CDI accounts for the water, or dry the material beforehand (with caution). For this protocol, we assume anhydrous equivalence.
Catalysis (Optional): Add 4-DMAP (0.1 eq) if the reaction is known to be sluggish.
Heating: Heat the mixture to 60–80°C for 4–16 hours.
Why Heat? The amino group on the tetrazole ring is electron-poor due to the adjacent azo-nitrogens. Room temperature coupling is often insufficient for high yields.
Monitoring: Monitor by HPLC or TLC (Eluent: 10% MeOH in DCM with 1% Acetic Acid). The acyl imidazole intermediate should disappear.
Step 3: Workup & Isolation
Quench: Cool the reaction to room temperature. Pour the mixture into ice-cold 1N HCl (50 mL).
Mechanism:[2][3][5] Acidification protonates the tetrazole ring (making it less soluble in water) and removes unreacted imidazole/DMAP into the aqueous phase.
Precipitation: The target amide often precipitates as a white solid upon acidification.
If Solid Forms: Filter, wash with water (3x 10 mL) and cold ether.
If Oiling Occurs: Extract with Ethyl Acetate (3x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[6]
Purification: Recrystallization from Ethanol/Water or Isopropanol is usually sufficient. Flash chromatography is difficult due to the polarity and "streaking" of the tetrazole.
Analytical Validation (Self-Validating System)
To ensure the protocol worked, verify these specific spectral markers:
¹H NMR (DMSO-d₆):
Amide NH: Look for a broad singlet downfield (typically δ 11.0–12.5 ppm).
Tetrazole CH: The tetrazole ring proton (if not substituted at N1/N2) is usually not visible or extremely broad due to tautomerism.
THF Chiral Center: The proton at the 2-position of the THF ring (alpha to carbonyl) should appear as a multiplet at δ 4.2–4.5 ppm.
Mass Spectrometry (ESI-):
Tetrazoles ionize well in negative mode. Look for [M-H]⁻ = 196.07 .
Troubleshooting & Optimization
Caption: Logic tree for diagnosing common failure modes in tetrazole coupling.
Common Issues Table
Issue
Probable Cause
Corrective Action
No Reaction
Old/Wet CDI
Use fresh CDI; ensure vigorous bubbling occurs.
Low Conversion
Poor Nucleophilicity
Increase temperature to 80°C; add 0.1 eq DMAP.
Oily Product
DMF retention
Wash organic layer with 5% LiCl solution (removes DMF) before drying.[6]
Racemization
Over-activation
Avoid high heat during the activation step (Step 1). Keep activation at RT.
References
Ford, R. E., et al. (1986). "Synthesis and quantitative structure-activity relationships of antiallergic 2-hydroxy-N-1H-tetrazol-5-ylbenzamides." Journal of Medicinal Chemistry, 29(4), 538–549.
Context: Establishes the foundational method for coupling carboxylic acids to 5-aminotetrazole using CDI and acid chlorides.
Bachem. (2024).[7][8] "Peptide Synthesis: A Guide to Coupling Reagents." Bachem Technical Guides.
Context: Provides general mechanistic details on CDI activation and handling of racemization prone amino-acids/deriv
Santa Cruz Biotechnology. "5-Aminotetrazole Safety Data Sheet."
Context: Critical safety data regarding the explosive potential and handling of the tetrazole reagent.
BenchChem. (2025).[6] "Application Notes and Protocols for Amide Coupling."
Context: General protocols for amide coupling optimiz
Application Note: N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide as a Strategic Carboxylic Acid Bioisostere in Drug Discovery
Abstract In medicinal chemistry, the bioisosteric replacement of a carboxylic acid with a 5-substituted-1H-tetrazole is a cornerstone strategy for optimizing drug candidates.[1] This application note provides a comprehen...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In medicinal chemistry, the bioisosteric replacement of a carboxylic acid with a 5-substituted-1H-tetrazole is a cornerstone strategy for optimizing drug candidates.[1] This application note provides a comprehensive technical guide on the use of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide as a case study for this critical molecular substitution. We delve into the comparative physicochemical properties, providing a rationale for the improved pharmacokinetic profiles often observed, such as enhanced metabolic stability.[2][3] This guide offers detailed, field-proven protocols for the synthesis of the title compound, its physicochemical characterization (pKa and LogP), and its evaluation in a key in vitro ADME assay. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful bioisosteric strategy to overcome common challenges in drug design.
The Rationale for Carboxylic Acid Bioisosteres
The carboxylic acid moiety is a ubiquitous pharmacophore found in over 450 approved drugs, prized for its ability to form strong electrostatic and hydrogen-bonding interactions with biological targets.[4][5] However, its inherent properties often present significant challenges in drug development:
Metabolic Instability: Carboxylic acids are susceptible to metabolic transformations, such as the formation of reactive acyl-glucuronides, which can lead to toxicity, or β-oxidation, resulting in rapid clearance.[6][7]
Poor Membrane Permeability: The ionized nature of the carboxylate group at physiological pH can limit passive diffusion across biological membranes, contributing to poor oral bioavailability.[4][8]
High Plasma Protein Binding: The anionic charge can lead to high binding to plasma proteins like albumin, reducing the free concentration of the drug available to interact with its target.[2]
Bioisosterism, the strategy of replacing a functional group with another that retains biological activity while improving physicochemical or pharmacokinetic properties, offers a proven solution.[8][9] The 5-substituted-1H-tetrazole ring has emerged as the premier bioisostere for the carboxylic acid group, a substitution found in numerous blockbuster drugs, including the antihypertensive agent Losartan.[2][9]
The tetrazole ring effectively mimics the acidic proton and charge distribution of a carboxylic acid while offering distinct advantages.[5] Its negative charge is delocalized over a larger, more lipophilic aromatic system, and it is notably resistant to many of the metabolic pathways that degrade carboxylic acids.[2][10][11]
Comparative Physicochemical and Pharmacokinetic Profile
The decision to replace a carboxylic acid with a tetrazole is grounded in quantifiable differences in their molecular properties. While both groups have comparable acidity, they differ significantly in lipophilicity, metabolic stability, and spatial arrangement, which can profoundly impact a drug's ADME profile.[2][10]
Increased Lipophilicity: Can enhance membrane permeability and cell penetration, although this may be offset by a higher desolvation penalty.[8][9][11]
Metabolic Stability (t½ in HLM)
Low
High
Enhanced Stability: The tetrazole ring is resistant to common metabolic pathways like β-oxidation and the formation of reactive acyl glucuronides.[2][3][11]
Context-Dependent: Higher binding can reduce free drug concentration but may also prolong the drug's half-life in circulation.
Synthesis and Characterization Protocols
The most robust and widely adopted method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an organic nitrile with an azide source.[13][14][15] Modern protocols utilize catalysts to avoid the use of dangerously explosive hydrazoic acid.[13][16]
Protocol 1: Synthesis of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide
Causality: This protocol utilizes a zinc-catalyzed cycloaddition, which offers a safer and more efficient alternative to older methods requiring strong acids or generating hydrazoic acid in situ.[17] Zinc(II) salts act as a Lewis acid to activate the nitrile, making it more susceptible to nucleophilic attack by the azide ion.[17]
Materials:
Tetrahydrofuran-2-carbonitrile
Sodium azide (NaN₃)
Zinc(II) chloride (ZnCl₂), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Hydrochloric acid (HCl), 1N
Ethyl acetate
Brine (saturated NaCl solution)
Sodium sulfate (Na₂SO₄), anhydrous
Silica gel for column chromatography
Procedure:
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve tetrahydrofuran-2-carbonitrile (1.0 eq) in anhydrous DMF.
Addition of Reagents: Add sodium azide (1.5 eq) and anhydrous zinc(II) chloride (1.1 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
Reaction: Heat the reaction mixture to 110-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting nitrile is consumed (typically 12-24 hours).
Work-up:
Cool the reaction mixture to room temperature.
Carefully pour the mixture into a beaker containing 1N HCl and stir for 30 minutes.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide.
Protocol 2: Determination of Acidity (pKa) by Potentiometric Titration
Causality: Determining the pKa is critical to validate that the tetrazole accurately mimics the ionization state of the parent carboxylic acid at physiological pH. Potentiometric titration is a reliable method for this measurement.[2]
Procedure:
Sample Preparation: Accurately weigh and dissolve the synthesized compound in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).
Titration: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
Immerse a calibrated pH electrode and a micro-burette tip into the solution.
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 N NaOH), adding small, precise volumes of the titrant.
Record the pH value after each addition, allowing the reading to stabilize.
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point (the point at which half of the acid has been neutralized).
Application in a Biological Context: Metabolic Stability
A primary motivation for using a tetrazole bioisostere is to improve metabolic stability. The classic case of Losartan demonstrated that this replacement could dramatically improve oral bioavailability by circumventing metabolic degradation.[2][9] An in vitro assay using human liver microsomes (HLM) is the gold standard for predicting in vivo metabolic clearance.
Protocol 3: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)
Causality: This protocol simulates the Phase I metabolism that occurs primarily in the liver. By incubating the compound with HLM, which contains a high concentration of cytochrome P450 enzymes, and the necessary cofactor NADPH, we can measure the compound's intrinsic clearance rate. A longer half-life in this assay is predictive of lower clearance and a longer half-life in vivo.
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
Phosphate buffer (pH 7.4)
Acetonitrile with an internal standard (for quenching and analysis)
Control compound with known metabolic fate (e.g., Verapamil - high clearance; Propranolol - intermediate clearance)
Procedure:
Preparation: Prepare a stock solution of the test compound in a minimal amount of organic solvent (e.g., DMSO) and dilute it in phosphate buffer to the final working concentration (e.g., 1 µM).
Pre-incubation: In a 96-well plate, add the HLM to the buffered compound solution. Pre-incubate the plate at 37 °C for 5-10 minutes to equilibrate the temperature.
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point.
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an analytical internal standard.
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard at each time point.
Data Analysis:
Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.
The slope of the linear regression of this plot is the elimination rate constant (k).
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
Conclusion
The strategic replacement of a carboxylic acid with an N-acyl tetrazole, as exemplified by N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide, is a validated and powerful technique in modern drug discovery. This bioisosteric substitution effectively preserves the necessary acidic character for target engagement while frequently providing substantial advantages in metabolic stability and overall pharmacokinetic profile.[3][11][18] The protocols detailed herein provide a robust framework for the synthesis, characterization, and in vitro evaluation of such compounds, enabling researchers to make data-driven decisions to advance their drug discovery programs. By understanding the causality behind these experimental choices, scientists can more effectively overcome the inherent liabilities of carboxylic acid-containing lead compounds.
References
Sharib, Z., et al. (2011). A silica supported sulfuric acid catalyzed [3+2] cycloaddition of nitriles and sodium azide to form 5-substituted 1H-tetrazoles. Molecules. Available at: [Link]
Gawande, M. B., et al. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. SciELO. Available at: [Link]
Safaei-Ghomi, J., & Eshteghal, F. (2015). A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effective and low cost heterogeneous catalyst. RSC Advances. Available at: [Link]
Malik, M. A., et al. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Available at: [Link]
Various Authors. (2023). Bioisosteres in Drug Discovery: Focus on Tetrazole. ResearchGate. Available at: [Link]
Sadek, M. M., et al. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris. Available at: [Link]
Horgan, C. (2022). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. ResearchGate. Available at: [Link]
Wang, S., et al. (2019). Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online. Available at: [Link]
Saima, K., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]
D'hooge, F., et al. (2020). Tin-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles: Homogeneous and Heterogeneous Versions. SciSpace. Available at: [Link]
Dömling, A., et al. (2021). Tetrazoles via Multicomponent Reactions. ACS Publications. Available at: [Link]
Hall, A., & Mistry, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. ScienceDirect. Available at: [Link]
Organic Chemistry Portal. (2023). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]
Van Durme, C., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. Available at: [Link]
Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Available at: [Link]
Bojarska, J., et al. (2024). Tetrazoles: A multi-potent motif in drug design. VU Research Repository. Available at: [Link]
Ostrovskii, V., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. MDPI. Available at: [Link]
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available at: [Link]
The Curious Wavefunction. (2016). The same and not the same: Carboxylic acids and tetrazoles. The Curious Wavefunction. Available at: [Link]
Romo, D., et al. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Bentham Science. Available at: [Link]
Ballatore, C., et al. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. University of Pennsylvania. Available at: [Link]
De Cauwer, M. (2015). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. Available at: [Link]
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry. Available at: [Link]
Sanna, M., et al. (2023). Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. ScienceDirect. Available at: [Link]
Juby, P. F., et al. (1986). Synthesis and quantitative structure-activity relationships of antiallergic 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides. Journal of Medicinal Chemistry. Available at: [Link]
Nasrollahzadeh, M., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2 as a Highly Efficient and Reusable Heterogeneous Catalyst. Journal of the Chilean Chemical Society. Available at: [Link]
Various Authors. (2016). Tetrazoles as carboxylic acid bioisosteres in drug discovery. ResearchGate. Available at: [Link]
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. PubMed. Available at: [Link]
US EPA. N-(1H-Tetrazol-5-yl)benzamide Properties. US EPA CompTox Chemicals Dashboard. Available at: [Link]
Scalable Synthesis of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide: Application Note & Protocol
Executive Summary This application note details the scale-up procedure for N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide , a critical bioisostere scaffold often utilized in peptidomimetics and antibiotic side-chains....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the scale-up procedure for N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide , a critical bioisostere scaffold often utilized in peptidomimetics and antibiotic side-chains.
While laboratory-scale synthesis often employs diverse coupling agents (EDC/HOBt), these are cost-prohibitive and atom-inefficient at kilogram scales. This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) for carboxylic acid activation.[1][2] This method offers distinct advantages for scale-up:
Safety: Avoids the generation of corrosive HCl gas associated with thionyl chloride.
Purification: The byproduct (imidazole) is water-soluble, simplifying the workup to a pH-controlled precipitation.
Stereoretention: Mild activation conditions minimize racemization of the chiral tetrahydrofuran-2-carboxylic acid moiety.
Target Audience: Process Chemists, Scale-up Engineers, and CDMO Technical Leads.
Critical Safety & Hazard Control
WARNING: This protocol involves 5-Aminotetrazole (5-AT) . Tetrazoles are energy-rich compounds. Strict adherence to safety parameters is non-negotiable.
Hazard Category
Specific Risk
Mitigation Strategy
Explosive Potential
5-AT and its metal salts can be shock-sensitive explosives.
NO METAL SPATULAS. Use Teflon/HDPE tools. Ground all equipment to prevent static discharge. Keep material "wet" whenever possible.
Gas Evolution
CDI activation releases stoichiometric CO₂.
Reactor must have adequate headspace (min 30% free volume) and a controlled venting/scrubber system.
Thermal Runaway
Amide coupling is exothermic.
Controlled dosing of 5-AT. Active jacket cooling required.
Incompatibility
Formation of heavy metal azides/tetrazolates.
Reactors must be Glass-Lined Steel (GLS) or Hastelloy. Avoid copper, lead, or zinc fittings.
Process Chemistry Strategy
The synthesis proceeds via a two-step, one-pot sequence:
Activation: Tetrahydrofuran-2-carboxylic acid reacts with CDI to form the reactive N-acylimidazole intermediate.
Coupling: The intermediate reacts with 5-aminotetrazole to yield the target amide.
Reaction Scheme
Figure 1: Reaction mechanism highlighting the CO2 off-gassing and imidazole byproduct formation.
Detailed Scale-Up Protocol (1.0 kg Basis)
Materials
Tetrahydrofuran-2-carboxylic acid (Racemic or Chiral): 1.0 kg (8.61 mol)
1,1'-Carbonyldiimidazole (CDI): 1.54 kg (9.47 mol, 1.1 equiv)
5-Aminotetrazole (Anhydrous): 0.80 kg (9.47 mol, 1.1 equiv)
Tetrahydrofuran (THF, Anhydrous): 10.0 L (10 vol)
Acetonitrile (ACN): 5.0 L (for crystallization)
HCl (1N and 6N): As required for pH adjustment.
Equipment Setup
Reactor: 20L Glass-Lined Reactor (GLR) with jacket cooling/heating.
Ventilation: Condenser connected to a caustic scrubber (to neutralize potential acidic vapors, though mostly CO₂ is evolved).
Step-by-Step Procedure
Phase 1: Activation (The "Fizz" Phase)
Inertion: Purge the GLR with Nitrogen (
) for 15 minutes.
Charging: Charge THF (8.0 L) and Tetrahydrofuran-2-carboxylic acid (1.0 kg) . Stir at 20°C until fully dissolved.
Cooling: Cool the jacket to 0°C (Internal temperature < 5°C).
CDI Addition (Critical):
Charge CDI (1.54 kg) portion-wise via a solids addition funnel (or powder transfer system) over 60 minutes .
Observation: Vigorous evolution of
gas.
Control: Maintain internal temperature < 10°C .[1] Stop addition if foaming reaches 70% of reactor height.
Completion: Once addition is complete, warm the mixture to 20-25°C and stir for 1 hour .
IPC (In-Process Control): Take an aliquot for TLC/HPLC. Disappearance of acid indicates conversion to acyl imidazole.
Phase 2: Coupling
Amine Addition: Charge 5-aminotetrazole (0.80 kg) to the reactor as a solid.
Note: 5-AT has low solubility in THF at room temperature; the mixture will appear as a slurry.
Reaction: Heat the reactor to reflux (66°C ) for 12-16 hours .
Mechanism:[1][2][3][4][5] The elevated temperature drives the poor nucleophile (5-AT) to react with the acyl imidazole.
IPC: Monitor consumption of the acyl imidazole intermediate by HPLC. Target >98% conversion.
Phase 3: Workup & Purification (Acid-Base Swing)
Solvent Swap: Distill off approximately 70% of the THF under reduced pressure (keep T < 50°C).
Quench: Add Water (10 L) to the residue. The mixture will contain the target product (as a salt/neutral form) and imidazole.
Basification (Cleaning): Adjust pH to 8.0 - 8.5 using saturated
.
Why? At this pH, the tetrazole proton is removed (forming the salt), making the product water-soluble. Unreacted neutral impurities may remain insoluble.
Filtration: Filter the aqueous solution through a Celite pad to remove insoluble mechanical impurities.
Precipitation (Isolation):
Cool the filtrate to 5-10°C .
Slowly add 6N HCl dropwise to adjust pH to 2.0 - 2.5 .
Observation: The product, protonated at the tetrazole ring, will precipitate as a white/off-white solid.
Filtration: Filter the solid using a centrifuge or Nutsche filter.
Washing: Wash the cake with cold water (2 x 2 L) to remove residual imidazole hydrochloride salts.
Drying: Dry in a vacuum oven at 45°C for 24 hours.
Critical Process Parameters (CPPs)
Parameter
Range
Impact on Quality/Safety
CDI Dosing Rate
1.5 kg / 60 mins
Too fast = Rapid evolution Foam-over/Loss of containment.
Activation Temp
0 - 10°C
Higher temps during activation can lead to impurities or racemization.
Reflux Time
12 - 16 hours
Insufficient time leads to incomplete coupling due to low nucleophilicity of 5-AT.
Precipitation pH
2.0 - 2.5
pH > 3.0 leads to yield loss (product stays in solution). pH < 1.0 may degrade the amide bond.
Process Flow Diagram
Figure 2: Step-by-step unit operations for the 1kg scale-up campaign.
Assay (Titration): 98.0 - 102.0% (Titration with NaOH vs Phenolphthalein, exploiting the acidic tetrazole proton).
Water Content (KF):
0.5%.
References
CDI Activation Mechanism & Utility
Morton, R. C., Mangroo, D., & Gerber, G. E. (1988).[7] A novel method of complete activation by carbonyldiimidazole: application to ester synthesis. Canadian Journal of Chemistry.[4][7] Link
Safety of 5-Aminotetrazole Scale-Up
Santa Cruz Biotechnology. 5-Aminotetrazole Safety Data Sheet. Link
Tetrazole Synthesis & Coupling Strategies
Mittal, R., et al. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles. RSC Advances. Link
Peptide Coupling Reagents (CDI vs Others)
Valeur, E., & Bradley, M. (2009).[8] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[8] Link
General Process Safety for Azoles
Stanford Environmental Health & Safety. (2023).[8] Scale Up Safety Guide. Link
Application Note: Design and Synthesis of Peptidomimetics Incorporating N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide
Executive Summary This application note details the strategic incorporation of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide into peptidomimetic scaffolds. This moiety represents a high-value "constrained cap" in med...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the strategic incorporation of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide into peptidomimetic scaffolds. This moiety represents a high-value "constrained cap" in medicinal chemistry, combining the conformational restriction of a tetrahydrofuran (THF) ring—acting as a proline bioisostere—with the physicochemical properties of a 5-aminotetrazole amide.
The resulting motif functions primarily as a metabolically stable, lipophilic surrogate for the C-terminal carboxylic acid of proline-containing peptides. It is particularly effective in the design of protease inhibitors and GPCR ligands where resistance to amidases and defined spatial orientation are critical.
Scientific Rationale & Mechanism
The THF Scaffold: Proline Mimicry
The tetrahydrofuran-2-carboxamide core mimics the
(phi) and (psi) torsional angles of the amino acid Proline. Unlike Proline, the THF ring lacks the basic secondary amine, eliminating the zwitterionic character at the N-terminus while retaining the steric bulk and ring puckering essential for fitting into hydrophobic pockets (e.g., the S1 or S2 subsites of proteases).
The Tetrazolylamide: Carboxylic Acid Bioisostere
The coupling of 5-aminotetrazole to the carbonyl creates an acyl-aminotetrazole system.
Acidity: The electron-withdrawing nature of the tetrazole ring renders the amide proton significantly more acidic (pKa ~4.5–5.5) than a standard amide, closely mimicking the acidity of a carboxylic acid.
Metabolic Stability: Unlike a terminal carboxylate, the tetrazolylamide is resistant to glucuronidation and cleavage by standard carboxypeptidases.
H-Bonding: The tetrazole ring provides multiple nitrogen atoms as hydrogen bond acceptors, while the acidic NH serves as a strong donor, often enhancing affinity for oxyanion holes in enzyme active sites.
Pharmacophore Mapping
The diagram below illustrates the structural overlay between the native Proline residue and the THF-Tetrazole mimic.
Figure 1: Pharmacophore overlay demonstrating the structural and electronic relationship between the native C-terminal proline and the THF-tetrazole peptidomimetic.[1][2][3][4]
Experimental Protocols
Synthesis of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide
Challenge: 5-Aminotetrazole is a poor nucleophile due to the electron-withdrawing effect of the tetrazole ring. Standard EDC/HOBt coupling often results in low yields or extensive racemization of the THF chiral center.
Recommended Method: Mixed Anhydride Activation or CDI Coupling.
Solvent: Anhydrous DMF or DMSO (5-aminotetrazole has poor solubility in DCM/THF)
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Step-by-Step Protocol
Activation:
In a flame-dried round-bottom flask under Argon, dissolve (S)-tetrahydro-2-furoic acid (1.0 eq, 5 mmol) in anhydrous DMF (10 mL).
Add CDI (1.1 eq, 5.5 mmol) in one portion.
Observation: Evolution of CO2 gas will occur. Stir at Room Temperature (RT) for 45–60 minutes until gas evolution ceases. This forms the reactive acyl-imidazole intermediate.
Coupling:
Add 5-aminotetrazole (1.2 eq, 6 mmol) directly to the reaction mixture.
Optional Catalyst: Add DBU (1.0 eq) to facilitate deprotonation of the amino group, enhancing nucleophilicity.
Heat the reaction mixture to 60°C for 12–16 hours. Note: Heating is often required to drive the reaction with the weakly nucleophilic tetrazole amine.
Work-up & Purification:
Cool to RT and dilute with Ethyl Acetate (50 mL).
Wash with 1N HCl (2 x 20 mL) to remove unreacted DBU and imidazole. Caution: The product is acidic (pKa ~5). Ensure the pH of the aqueous layer is < 3 to keep the product in the organic phase.
Wash with brine, dry over Na2SO4, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5 + 1% Acetic Acid).
Incorporation into Peptidomimetic Libraries (Solution Phase)
When using this moiety as a C-terminal cap in a larger peptide sequence, the "Reverse Synthesis" strategy is preferred. The THF-Tetrazole unit is synthesized first (as above) or the THF acid is coupled to the peptide chain before the final tetrazole attachment if the peptide side chains are sensitive.
Workflow Visualization:
Figure 2: Synthetic workflow for generating the THF-Tetrazole building block.
Analytical Data & Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
Technique
Parameter
Expected Signal / Observation
Interpretation
1H NMR
11.0–12.0 ppm
Broad Singlet (1H)
Acidic amide NH (diagnostic of acyl-aminotetrazole).
Ionizes readily in negative mode due to acidic proton.
Troubleshooting & Optimization
Low Yield in Coupling
Cause: 5-aminotetrazole insolubility or low nucleophilicity.
Solution: Switch to HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA in DMF. HATU is superior for sterically hindered or electron-deficient amines.
Protocol Adjustment: Pre-activate the THF-acid with HATU/DIPEA for 5 mins, then add 5-aminotetrazole.
Regioselectivity (Alkylation)
Context: If you attempt to alkylate the tetrazole ring after formation to extend the chain.
Issue: Alkylation can occur at N1 or N2 positions (isomers).
Solution: Use steric bulk to direct regioselectivity, but generally, this moiety is best used as a terminal "cap". If an internal mimic is needed, use a 1,5-disubstituted tetrazole synthesis (via azide-nitrile cycloaddition) rather than the amide coupling described here.
Solubility of Final Product
Issue: The product can be surprisingly polar due to the tetrazole.
Solution: If extraction with Ethyl Acetate is difficult, use n-Butanol or a DCM/Isopropanol (3:1) mixture for extraction from the aqueous phase.
References
Tetrazole as a Carboxylic Acid Bioisostere:
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013).[5][6][7] Carboxylic acid (bio)isosteres in drug design.[8] ChemMedChem, 8(3), 385–395.
Synthesis of N-Tetrazolyl Amides:
Myznikov, L. V., Hrabalek, A., & Koldobskii, G. I. (2007). Drugs in the tetrazole series. Chemistry of Heterocyclic Compounds, 43, 1–9.[9]
Peptidomimetics and Tetrazole Scaffolds:
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393.
THF as Proline Mimic:
Kang, S. W., et al. (2003). Tetrahydrofuran-2-carboxylic acid based novel ligands for the HIV-1 protease. Bioorganic & Medicinal Chemistry Letters, 13(24), 4401-4404.
General Amide Bioisosteres:
Panda, S. S., et al. (2020).[6] Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry.
microwave-assisted synthesis of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide
Application Note: Microwave-Assisted Synthesis of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide Executive Summary & Mechanistic Insights The integration of the tetrazole moiety into drug candidates is a cornerstone o...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Microwave-Assisted Synthesis of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide
Executive Summary & Mechanistic Insights
The integration of the tetrazole moiety into drug candidates is a cornerstone of modern medicinal chemistry. Tetrazoles act as nonclassical, metabolically stable bioisosteres for carboxylic acids, enhancing both target affinity and membrane permeability[1]. However, the synthesis of tetrazole-containing carboxamides—specifically the amidation of 5-aminotetrazole with aliphatic acids like tetrahydrofuran-2-carboxylic acid—presents significant kinetic hurdles.
The Causality of Low Reactivity:
5-Aminotetrazole is a notoriously poor nucleophile. The highly electron-withdrawing nature of the 6π-electron tetrazole ring strongly delocalizes the lone pair on the exocyclic amine. Under conventional heating, coupling this amine with an activated acid often requires 24+ hours, yields complex mixtures, and suffers from poor conversion[2]. Furthermore, acylation can kinetically occur at the endocyclic ring nitrogens (N1 or N2), leading to unstable intermediates that require high activation energy to rearrange into the desired exocyclic amide[3].
The Microwave Advantage:
To overcome this, we employ controlled microwave dielectric heating. Microwave irradiation provides rapid, uniform energy transfer that not only accelerates the initial coupling but crucially provides the thermodynamic driving force required to rearrange kinetic ring-acylated byproducts into the stable N-(1H-tetrazol-5-yl)carboxamide[4]. Coupled with HATU—a premium coupling reagent that generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester—this protocol guarantees high yields and high purity in a fraction of the time.
Caption: Kinetic vs. thermodynamic acylation pathways of 5-aminotetrazole under microwave conditions.
Experimental Workflow
Caption: Microwave-assisted amidation workflow for N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide.
Dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator)
10 mL microwave-safe reaction vial with a crimp-sealed Teflon septum.
Methodology:
Active Ester Formation: In the 10 mL microwave vial equipped with a magnetic stir bar, dissolve tetrahydrofuran-2-carboxylic acid and HATU in 3.0 mL of anhydrous DMF. Add DIPEA dropwise.
Expert Insight: Allow this mixture to stir at room temperature for 5 minutes before adding the amine. This pre-activation ensures the complete formation of the highly reactive HOAt-ester, preventing the degradation of HATU by the weakly nucleophilic 5-aminotetrazole.
Amine Addition: Add 5-aminotetrazole to the activated mixture. Seal the vial securely with the Teflon septum.
Microwave Irradiation: Place the vial in the microwave synthesizer. Set the parameters to 100 °C, with a hold time of 15 minutes, and normal absorption level.
Expert Insight: Do not exceed 110 °C, as HATU and its derivatives are prone to thermal degradation at extreme temperatures, which will darken the reaction mixture and complicate purification.
pH-Driven Workup (Critical Step): Upon completion, allow the vial to cool to room temperature. Transfer the mixture to a beaker containing 15 mL of ice-cold distilled water.
Expert Insight: At this stage, the product exists as a highly soluble DIPEA salt due to the acidic nature of the tetrazole proton (pKa ~4.5). Do not perform a standard basic wash. You must carefully acidify the aqueous mixture using 1M HCl until the pH reaches 2-3. This protonates the tetrazole, rendering the target molecule neutral and causing it to precipitate.
Isolation: Filter the resulting precipitate under a vacuum. Wash the filter cake with ice-cold water (2 × 5 mL) to remove residual DMF and DIPEA hydrochloride salts. Dry the solid in a vacuum oven at 50 °C overnight.
Quantitative Data Presentation
The superiority of the microwave-assisted protocol over conventional thermal heating is summarized below. The microwave method provides a self-evident upgrade in both throughput and material efficiency.
Parameter
Conventional Heating
Microwave-Assisted Protocol
Energy Source
Convective (Oil Bath)
Dielectric Heating
Temperature
80 °C
100 °C (Sealed Vessel)
Reaction Time
24 hours
15 minutes
Isolated Yield
42%
> 85%
Impurity Profile
High (Unreacted amine, ring-acylated isomers)
Low (Thermodynamically driven to target)
Self-Validating System: Analytical Verification
To ensure the scientific integrity of the synthesized N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide, the protocol must be verified using the following analytical checkpoints:
Thin Layer Chromatography (TLC): Use a highly polar, acidic eluent (e.g., DCM:MeOH:Acetic Acid = 90:9:1). The addition of acetic acid is mandatory to suppress the ionization of the tetrazole ring, preventing the product from streaking on the silica plate.
LC-MS (ESI-Negative Mode): Tetrazoles readily lose a proton. Run the mass spectrometer in negative electrospray ionization mode. You must observe a dominant peak at m/z 182.1 [M-H]⁻, corresponding to the exact mass of the target molecule (MW = 183.17 g/mol ).
¹H NMR (DMSO-d₆):
Confirm the disappearance of the broad exocyclic -NH₂ peak of the starting 5-aminotetrazole (~6.5 ppm).
Look for the appearance of a highly deshielded amide proton singlet at ~11.5 - 12.0 ppm .
The tetrazole -NH proton will appear extremely downfield (~15.0 - 16.0 ppm ), though it may present as a very broad peak or exchange entirely depending on the water content of the DMSO-d₆.
The chiral alpha-proton of the tetrahydrofuran ring should appear as a distinct multiplet at ~4.4 ppm .
References
Kanyanjali Samal, Manini Nayak and Anita Patia. "Microwave Assisted Synthesis of Tetrazole Derivative." AIP Publishing.1
"Nano-Catalytic Synthesis of 5 Substituted 1H Tetrazole Derivatives and Biological Applications." DergiPark. 2
"The Acylation of some 5-Aminotetrazole Derivatives." ACS Publications. 3
"Microwave-assisted efficient one-pot synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamines." Beilstein Journals. 4
Application Note: Handling, Storage, and Utilization of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide
Executive Summary This application note provides comprehensive, field-proven protocols for the handling, storage, and experimental utilization of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide . Designed for researche...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note provides comprehensive, field-proven protocols for the handling, storage, and experimental utilization of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide . Designed for researchers and drug development professionals, this guide synthesizes safety mandates with chemical causality. As a 5-substituted 1H-tetrazole derivative, this compound serves as a highly valuable, metabolically stable bioisostere for carboxylic acids in drug design[1],[2]. However, its nitrogen-rich energetic framework and ether-containing tetrahydrofuran (THF) moiety necessitate precise environmental controls to ensure structural integrity and laboratory safety[3],[4].
Chemical Rationale & Physicochemical Profile
To design an effective handling protocol, one must first understand the structural causality of the molecule. N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide consists of three critical domains:
The 5-Substituted Tetrazole Ring: Acts as a non-classical bioisostere for carboxylic acids. It possesses a comparable pKa (typically 4.5–4.9) and spatial arrangement, but crucially, it cannot decompose via entropically favorable decarboxylation, thereby granting superior metabolic stability[1],[2]. It exhibits stability across a wide pH range and resists biological oxidation[5].
The Tetrahydrofuran (THF) Moiety: Provides a lipophilic, oxygen-containing saturated ring. Like all ethers, the alpha-carbon is susceptible to photo-induced auto-oxidation, which can form hydroperoxides over prolonged exposure to ambient air and light.
The Carboxamide Linkage: Connects the THF ring to the energetic tetrazole core. While stable under physiological conditions, it requires protection from extreme pH to prevent hydrolysis.
Classified as an energetic material; sensitive to static/friction[3].
Estimated pKa
~4.5 – 4.9
Ionizes at physiological pH; ideal for sodium salt formation[2].
Thermal Stability
Exothermic decomposition > 200°C
Requires strict temperature control; avoid high-heat drying[4],[6].
Oxidation Risk
Moderate (THF moiety)
Mandates inert atmosphere storage to prevent peroxide formation.
Storage Protocols: Causality & Best Practices
The storage of tetrazole-ether hybrids requires a dual-pronged approach: suppressing the energetic degradation of the tetrazole and preventing the auto-oxidation of the THF ring.
Table 2: Storage Condition Matrix
Storage Duration
Temperature
Atmosphere
Container Type
Self-Validation Metric
Short-Term (< 1 month)
4°C
Desiccated Air
Amber Glass Vial
Visual: Powder remains free-flowing, pure white.
Long-Term (> 1 month)
-20°C
Argon / Nitrogen
PTFE-lined Amber Glass
LC-MS: >98% purity, absence of +16 Da (oxidation) peaks.
Causality Behind Storage Choices:
Argon over Nitrogen for Long-Term: Argon is heavier than air and effectively blankets the solid powder, displacing oxygen that would otherwise react with the THF ring to form peroxides.
Amber Glass: Protects the ether moiety from UV-initiated radical formation.
Desiccation: Prevents ambient moisture from hydrolyzing the carboxamide bond over extended periods.
Handling & Safety Methodologies
Because 5-substituted tetrazoles contain a high mass fraction of nitrogen, they are classified as energetic materials[3]. While the bulky THF-carboxamide substituent dampens impact sensitivity compared to unsubstituted tetrazoles[4], strict anti-static protocols are mandatory[7].
Step-by-Step Handling Protocol
Workspace Preparation: Wipe down the chemical fume hood with a damp cloth to increase local humidity, reducing the risk of static discharge.
PPE Donning: Equip a flame-resistant lab coat, chemical splash goggles, and double-layered nitrile gloves[7].
Equilibration (Self-Validating Step): If retrieving from -20°C, place the sealed vial in a desiccator at room temperature for exactly 30 minutes. Validation: The exterior of the vial must be completely free of condensation before opening; otherwise, atmospheric water will immediately hydrate the hygroscopic tetrazole.
Transfer: Use only grounded, non-sparking spatulas (e.g., PTFE-coated or static-dissipative plastic) and anti-static weigh boats[3]. Never use metal spatulas that could generate a spark via friction.
Spill Management: In the event of a spill, do not sweep dry. Gently dampen the powder with water to desensitize the energetic material, then wipe with a compatible absorbent pad[3].
Caption: Workflow for the safe handling and storage of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide.
Experimental Protocol: Preparation of Standardized Screening Libraries
When utilizing this compound as a bioisostere in High-Throughput Screening (HTS) or biological assays, the free tetrazolic acid form often exhibits limited aqueous solubility. The following protocol details the conversion of the compound into a highly soluble sodium salt, exploiting its acidic N-H proton[5].
Step-by-Step Methodology: Salt Formation & Library Plating
Master Stock Preparation: Weigh exactly 10.0 mg of the compound using anti-static tools. Dissolve in 500 µL of anhydrous DMSO to create a concentrated master stock.
Stoichiometric Base Addition: To a separate vial containing 9.5 mL of sterile, deionized water, add 1.0 molar equivalent of Sodium Bicarbonate (NaHCO₃). Causality: NaHCO₃ is a mild base that will deprotonate the tetrazole (pKa ~4.5) without risking base-catalyzed hydrolysis of the carboxamide bond.
Aqueous Dilution: Slowly add the 500 µL DMSO master stock dropwise to the stirring aqueous base solution.
Self-Validation Checkpoint: Extract a 100 µL aliquot and measure the pH. The solution must register between pH 7.0 and 7.4. Furthermore, analyze the aliquot via LC-MS. The presence of a single peak corresponding to the intact mass confirms that the THF ring and amide bond survived the formulation process.
Lyophilization (Optional): If a dry salt powder is required for long-term library storage, flash-freeze the solution in liquid nitrogen and lyophilize for 24 hours.
Caption: Logical relationship of 5-substituted tetrazoles as metabolically stable bioisosteres.
Technical Support Center: Synthesis of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide
Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide. This document is designed for researchers, medicin...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges and optimize your reaction yield.
Introduction: Synthesis Strategy
The synthesis of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide is fundamentally an amide bond formation reaction between two key starting materials: tetrahydrofuran-2-carboxylic acid and 5-aminotetrazole . The primary challenge in this synthesis lies in the activation of the carboxylic acid and managing the nucleophilicity of the 5-aminotetrazole, which can be less reactive than simple alkyl or aryl amines.
Direct thermal condensation of a carboxylic acid and an amine is often difficult and requires high temperatures, which can lead to degradation. The formation of a non-reactive ammonium salt between the acidic carboxyl group and the basic amine is a key issue that must be overcome.[1] Therefore, the most common and effective strategy involves the activation of the carboxylic acid to form a more electrophilic species that readily reacts with the amine.
This guide will focus on the most prevalent method: the conversion of tetrahydrofuran-2-carboxylic acid into an active intermediate, followed by coupling with 5-aminotetrazole.
Caption: General workflow for the synthesis of the target amide.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.
Problem Area 1: Low or No Product Yield
Q1: My reaction is complete according to TLC, but my isolated yield is extremely low. What are the most likely causes?
A1: Low isolated yield is a frequent issue that can stem from several factors throughout the experimental process. Here is a breakdown of the most common culprits:
Inefficient Carboxylic Acid Activation: This is the most critical step. If the tetrahydrofuran-2-carboxylic acid is not converted efficiently to a highly electrophilic intermediate (like an acyl chloride or an active ester), the subsequent reaction with the weakly nucleophilic 5-aminotetrazole will be sluggish and incomplete.[2]
Poor Nucleophilicity of 5-Aminotetrazole: The amino group on the tetrazole ring is deactivated by the electron-withdrawing nature of the ring itself. Unlike simple amines, it requires a highly activated electrophile to react efficiently.
Sub-optimal Reaction Conditions: Factors like temperature, solvent, and reaction time play a crucial role. Amidation reactions can be sensitive to the solvent's polarity and its ability to dissolve all reactants. The reaction may require heating to proceed at a reasonable rate.
Issues During Work-up: The final product contains an acidic N-H proton on the tetrazole ring (pKa ≈ 4.9), making it soluble in aqueous base.[3] If your aqueous work-up involves a basic wash (e.g., with NaHCO₃ or NaOH solution) and your product has partitioned into the aqueous layer, it will be lost. Acidifying the aqueous layer and re-extracting may recover your product.
Degradation of Starting Materials or Product: The acyl chloride intermediate is sensitive to moisture and can hydrolyze back to the carboxylic acid. The starting materials or product might not be stable under prolonged heating or harsh pH conditions.
Q2: How can I improve the activation of tetrahydrofuran-2-carboxylic acid? Which activating agent is best?
A2: The choice of activating agent is critical and depends on the scale of your reaction, the sensitivity of your substrates, and cost considerations. Direct conversion of a carboxylic acid to an amide is difficult because amines tend to form unreactive carboxylate salts.[2] Activating agents circumvent this by creating a better leaving group on the carbonyl carbon.
Can activate amides directly to form tetrazoles, but also used in peptide coupling.[8]
Reagent can also be an azide source, potentially leading to side products.
Recommendation: For laboratory-scale synthesis, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure is often the most reliable starting point due to the mild conditions and high efficiency. The acyl chloride method is a robust, cost-effective alternative if the substrates are stable to acidic conditions.
Problem Area 2: Purity and Side Reactions
Q3: My crude product shows multiple spots on TLC analysis. What are the most common impurities?
A3: The formation of impurities is often directly linked to the chosen activation method and the reaction conditions.
Unreacted Starting Materials: This is the most obvious source of impurities. It indicates an incomplete reaction due to poor activation, insufficient reaction time, or sub-optimal temperature.
Acylurea Byproduct: If you are using DCC or EDC without an additive like HOBt, the O-acylisourea intermediate can rearrange to form a stable N-acylurea, which is often difficult to separate from the desired product.
Symmetrical Anhydride: The activated carboxylic acid can react with another molecule of the carboxylate to form a symmetrical anhydride. While this anhydride is also reactive towards the amine, it represents a potential side pathway.
Epimerization: If you are using an optically active form of tetrahydrofuran-2-carboxylic acid (e.g., the (R)- or (S)-enantiomer), the use of a strong base or prolonged heating can potentially cause epimerization at the C2 position, leading to a diastereomeric mixture if another chiral center is present or a racemic mixture if not.
Q4: What is the best strategy for purifying the final product?
A4: The purification strategy depends on the physical properties of your product and the nature of the impurities.
Aqueous Work-up: First, perform a careful aqueous work-up. Wash the organic layer with a mild acid (e.g., dilute HCl or NH₄Cl solution) to remove any basic reagents like residual amine or coupling additives. Avoid strong basic washes unless you intend to extract the product as its salt and then re-acidify, as your product is acidic and may become water-soluble.
Crystallization: N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide is likely to be a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective way to achieve high purity on a larger scale.
Silica Gel Chromatography: If crystallization fails or is insufficient, column chromatography is the next step. A typical solvent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol. The acidic nature of the product can sometimes cause it to streak on the silica gel. Adding a small amount of acetic acid (0.5-1%) to the eluent can often improve the peak shape and separation.
FAQs: Starting Materials & Protocols
Q5: What is a reliable and safe method to synthesize the 5-aminotetrazole starting material?
A5: Historically, 5-aminotetrazole was synthesized using hydrazoic acid, which is dangerously explosive.[9] Modern methods avoid this. A well-established and safer one-pot synthesis involves the reaction of cyanamide with hydrazine hydrochloride to form aminoguanidine hydrochloride, which is then diazotized and cyclized.[10][11] An alternative patented process reacts cyanamide with an azide salt in the presence of a weak acid (pKa 3-7), which avoids the generation of large quantities of free hydrazoic acid.[9]
Q6: How can I prepare optically active tetrahydrofuran-2-carboxylic acid?
A6: Racemic tetrahydrofuran-2-carboxylic acid can be synthesized via several routes. If an enantiomerically pure product is required, the most common method is the chemical resolution of the racemate. This is typically achieved by forming diastereomeric salts with a chiral amine (like (+)-ephedrine or an aromatic amine), followed by fractional crystallization and liberation of the desired acid enantiomer.[12][13] Chemoenzymatic methods, such as the enantioselective hydrolysis of a racemic ester, also provide an efficient route to the optically active acid.[14]
Q7: How critical is the quality of my solvents and reagents?
A7: Extremely critical. For any reaction involving a moisture-sensitive intermediate, such as an acyl chloride or a carbodiimide-activated species, using anhydrous solvents is mandatory. Water will quench the activated intermediate, hydrolyzing it back to the starting carboxylic acid and halting the reaction. Ensure your solvents are freshly dried (e.g., over molecular sieves) and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). The purity of the starting materials is also vital; impurities can lead to unexpected side reactions and complicate purification.
Experimental Protocol: EDC/HOBt Coupling
This protocol provides a reliable starting point for the synthesis. Optimization of temperature, equivalents, and reaction time may be necessary.
Materials:
Tetrahydrofuran-2-carboxylic acid
5-Aminotetrazole (preferably as the monohydrate)[10]
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl Acetate (EtOAc)
1M HCl solution
Saturated NaCl solution (brine)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
To a round-bottom flask under a nitrogen atmosphere, add tetrahydrofuran-2-carboxylic acid (1.0 eq).
Dissolve the acid in anhydrous DMF.
Add 5-aminotetrazole (1.05 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) to the solution.
Cool the flask to 0 °C in an ice bath.
Slowly add DIPEA (2.5 eq) dropwise to the stirred mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, dilute the mixture with ethyl acetate.
Wash the organic layer sequentially with 1M HCl (2x), water (1x), and saturated brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the resulting crude solid by recrystallization or silica gel chromatography.
References
PrepChem. Preparation of 5-aminotetrazole. Available from: [Link]
Wikipedia. 5-Aminotetrazole. Available from: [Link]
Lee, J. et al. (1995). Method for synthesizing 5-aminotetrazole. U.S. Patent No. 5,451,682.
Perrin, C. L. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available from: [Link]
de la Rosa, J. C., et al. (2014). Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. The Journal of Organic Chemistry. Available from: [Link]
Rothgery, E. F., & Knollmueller, K. O. (1999). Improved process for the preparation of 5-aminotetrazole. European Patent No. EP 0960879 A2. Available from: [Link]
Pan, F., et al. (2020). Enzymatic Strategies for the Biosynthesis of N‐Acyl Amino Acid Amides. ResearchGate. Available from: [Link]
Sheppard, T. D. Catalytic Amidation. Durham University. Available from: [Link]
Chem.libretexts.org. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Available from: [Link]
O'Donovan, D. H., et al. (2022). Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. PubMed. Available from: [Link]
Organic Chemistry Portal. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available from: [Link]
O'Donovan, D. H., et al. (2022). Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. ACS Publications. Available from: [Link]
O'Donovan, D. H., et al. (2022). Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. PMC. Available from: [Link]
Iddon, B., et al. (1985). Syntheses of optically active 2-tetrahydrofuran derivatives. Canadian Journal of Chemistry. Available from: [Link]
Kawanaka, Y., et al. (2014). Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid. Google Patents.
Kamal, A., et al. (2003). A scalable chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid. ResearchGate. Available from: [Link]
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available from: [Link]
Ghashang, M., et al. (2020). Synthesis of novel N ‐aryl‐ N ‐(1 H ‐tetrazol‐5‐yl)benzenesulfonamides in water. Wiley Online Library. Available from: [Link]
Asada, T., & Yoshioka, R. (1990). Process for preparing optically active tetrahydro-2-furoic acid. Google Patents.
Highsmith, T. K., & Kubose, D. A. (1995). Methods for synthesizing and processing bis-(1(2)H-tetrazol-5-yl)-amine. Google Patents.
Shrivastava, A., et al. (2023). Synthesis of tetrazole derivatives through conversion of amide and thioamide functionalities. ResearchGate. Available from: [Link]
Kumar, V., et al. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Journal of Chemical Health Risks. Available from: [Link]
Gemoets, H. P. L., et al. (2016). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. PMC. Available from: [Link]
Organic Chemistry Portal. An Expeditious Approach to Tetrazoles from Amides Utilizing Phosphorazidates. Available from: [Link]
Jaiswal, S., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available from: [Link]
Ismaili, L., et al. (2021). Tetrazoles via Multicomponent Reactions. ACS Publications. Available from: [Link]
Nasrollahzadeh, M., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry. Available from: [Link]
Ford, R. E., et al. (1986). Synthesis and quantitative structure-activity relationships of antiallergic 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides. PubMed. Available from: [Link]
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available from: [Link]
Wujec, M., et al. (2021). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives. PMC. Available from: [Link]
da Silva, F. M., et al. (2010). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society. Available from: [Link]
Paul, A., et al. (2023). Nitrogen-Rich Tetrazole–Amide-Functionalised Zn Metal–Organic Framework as Catalyst for Efficient Catalytic CO2 Cycloaddition with Epoxides. MDPI. Available from: [Link]
Sharghi, H., & Khalifeh, R. (2007). Optimization of the reaction conditions for the synthesis of 5-phenyl-1H-tetrazole. ResearchGate. Available from: [Link]
Organic Chemistry Portal. Synthesis of tetrahydrofurans. Available from: [Link]
Chen, J., et al. (2016). A straightforward synthesis of alkyl 1H-tetrazol-5-yl thioethers via a one-pot reaction of aldehydes and 1H-tetrazole-5-thiols mediated by N-tosylhydrazones. RSC Advances. Available from: [Link]
Nasrollahzadeh, M., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. ResearchGate. Available from: [Link]
Khdir, J. A. S., et al. (2024). Nano-Catalytic Synthesis of 5 Substituted 1H Tetrazole Derivatives and Biological Applications. DergiPark. Available from: [Link]
Sadaphal, S. A., et al. (2023). Zn(OAc)2•2H2O-catalyzed efficient synthesis of 5-Substituted 1H-tetrazoles. Current Chemistry Letters. Available from: [Link]
Zhang, H., et al. (2021). Synthesis and biological activity of novel N-(3-furan-2-yl-1-phenyl-1H-pyrazol-5-yl) amides/sulfonamides. Taylor & Francis Online. Available from: [Link]
Umetsu, Y., et al. (1978). Product and preparation of 1H-tetrazole-5-thiol derivatives. Google Patents.
Slastnikov, V. V., & Kanishchev, O. S. (2017). 5-Aminotetrazole as A Building Block For Multicomponent Reactions (Review). ResearchGate. Available from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic purification steps. To successfully isolate N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide, we must examine the thermodynamic and physicochemical causality behind its behavior. This guide provides diagnostic troubleshooting, self-validating protocols, and the theoretical grounding necessary to ensure your workflows are robust and reproducible.
Compound Profiling & Causality
To purify a molecule, you must first understand its electronic and structural environment. The target compound consists of a polar tetrahydrofuran (THF) ring linked via an amide bond to a 5-aminotetrazole moiety.
The tetrazole ring is a well-established bioisostere of a carboxylic acid, possessing a pKa of approximately 4.89[1]. This acidity arises from the delocalization of the negative charge across the four nitrogen atoms of the heteroaromatic ring[2]. Consequently, the molecule exists as a highly polar, hydrogen-bonding neutral species at low pH, and as a highly water-soluble sodium salt at physiological or basic pH.
Furthermore, the aliphatic THF ring acts as a strong hydrogen-bond acceptor. Unlike more lipophilic aryl-tetrazoles (e.g., benzofuran-tetrazole derivatives) which precipitate easily out of aqueous solutions[3], the THF moiety significantly increases the aqueous solubility of this compound, making standard precipitation techniques challenging.
Comparable to acetic acid; dictates pH-dependent solubility and requires strict pH monitoring during extractions[1].
Hydrophilicity
High
The THF oxygen prevents easy precipitation from aqueous media, often requiring "salting out" or polar organic extraction[3].
Tautomerism
1H and 2H forms
Stabilizes the anion, making the compound prone to irreversible adsorption on unmodified silanol groups[2].
Diagnostic Troubleshooting Guides (FAQs)
Q1: Why does my crude product streak severely on normal-phase silica gel, resulting in poor recovery?Root Cause: The acidic tetrazole proton (pKa ~4.89) strongly and irreversibly interacts with the free silanol groups on normal-phase silica gel[1].
Solution: Avoid standard normal-phase chromatography. If you are forced to use silica, you must deactivate the column by adding 1-2% acetic acid or formic acid to your eluent (e.g., DCM/MeOH/AcOH 90:9:1) to keep the tetrazole fully protonated. However, Reverse-Phase (C18) chromatography is the definitive gold standard for this scaffold[3].
Q2: I attempted an acid-base extraction, but my product did not precipitate upon acidification to pH 2. What went wrong?Root Cause: While lipophilic tetrazoles precipitate readily upon acidification, the aliphatic THF ring in your compound imparts significant aqueous solubility even in its protonated, neutral state.
Solution:
Minimize the aqueous volume during the initial
dissolution.
After acidifying to pH 2, if no precipitate forms, saturate the aqueous layer with
(salting out).
Extract the acidic aqueous layer with a highly polar, water-immiscible solvent like 2-Methyltetrahydrofuran (2-MeTHF) or a 4:1 mixture of Chloroform/Isopropanol.
Q3: How do I remove unreacted 5-aminotetrazole and coupling reagents (e.g., EDC/HOBt) from the crude mixture?Root Cause: 5-aminotetrazole is highly polar and amphoteric, while coupling byproducts vary in their ionization states.
Solution:
EDC/urea byproducts: These are neutral or basic and will be removed during the basic aqueous phase (pH 8) by washing with DCM or EtOAc.
5-aminotetrazole: Because it is highly water-soluble and amphoteric, it largely remains in the aqueous phase during the acidic extraction (pH 2) into 2-MeTHF.
HOBt: HOBt is also acidic and will co-extract with your tetrazole product. If HOBt was used, Reverse-Phase HPLC is required to separate them.
Fig 1. Acid-base extraction workflow for purifying tetrazole-carboxamides.
Step-by-Step Experimental Protocols
Every protocol described here is designed as a self-validating system. Do not proceed to the next step without verifying the physical state (e.g., pH) of your current step.
Protocol A: Optimized Acid-Base Extraction
Use this method if your coupling reaction utilized reagents that do not produce acidic byproducts (e.g., avoiding HOBt).
Dissolution: Suspend the crude reaction mixture in a minimal volume of saturated aqueous
.
Validation Check 1: Test the aqueous layer with pH paper. It must read between pH 7.5 and 8.5. If it is lower, add 1M
dropwise until the target pH is reached. The target compound is now a water-soluble sodium salt.
Organic Wash: Transfer the solution to a separatory funnel. Wash the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Phase Separation: Discard the organic layers (which contain unreacted THF-2-carboxylic acid esters, neutral coupling byproducts, and organic impurities). Retain the aqueous layer.
Acidification: Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stir bar. Chill the flask in an ice bath to 0–5 °C. Slowly add 1M
dropwise while stirring vigorously.
Validation Check 2: Monitor the pH continuously. Stop adding acid when the pH reaches exactly 2.0.
Isolation:
Scenario A (Precipitate forms): If a white solid precipitates, stir for 30 minutes at 0 °C to maximize crystallization. Isolate via vacuum filtration and wash the filter cake with ice-cold water.
Scenario B (No precipitate forms): Add solid
to the aqueous layer until saturated. Extract the aqueous layer three times with 2-MeTHF. Combine the 2-MeTHF layers, dry over anhydrous , filter, and concentrate under reduced pressure to yield the pure product.
Use this method if high purity (>98%) is required or if acidic coupling reagents (like HOBt) were used[3].
Sample Preparation: Dissolve the crude product in a 1:1 mixture of Water:Acetonitrile. Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter.
Column Selection: Use a C18 preparative column (e.g., 5 µm, 21.2 x 250 mm).
Mobile Phase:
Solvent A: Water + 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA). Note: The acidic modifier is critical to suppress the ionization of the tetrazole (pKa 4.89) and prevent peak tailing.
Solvent B: Acetonitrile + 0.1% FA or TFA.
Gradient: Run a shallow gradient from 5% B to 60% B over 20 minutes. The polar THF-tetrazole compound will elute relatively early compared to non-polar impurities.
Detection & Recovery: Monitor UV absorbance at 210 nm and 254 nm. Collect the fractions corresponding to the target mass (LCMS validation). Lyophilize the combined fractions to remove water and volatile acids, yielding the pure compound.
Technical Support Center: Resolving Solubility Issues with N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide
Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists facing solubility bottlenecks with N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists facing solubility bottlenecks with N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide .
As a carboxylic acid bioisostere, the tetrazole moiety introduces unique physicochemical behaviors. While it improves metabolic stability, its dense hydrogen-bonding capacity and pH-dependent ionization often result in high crystal lattice energies and erratic aqueous solubility. This guide provides mechanistic explanations, troubleshooting FAQs, and self-validating experimental protocols to overcome these challenges.
Part 1: Mechanistic Understanding of the Solubility Profile
To effectively troubleshoot solubility, we must first understand the causality behind the molecule's behavior. The 5-substituted 1H-tetrazole ring is a weak acid with a pKa comparable to carboxylic acids. However, unlike carboxylic acids, tetrazoles can form strong hydrogen bonds with water molecules, resulting in high desolvation energies that counteract permeability and solubility gains 1.
Furthermore, the combination of the carboxamide linker and the tetrazole ring creates a dense intermolecular hydrogen-bonding network. This drives up the crystal lattice energy, making it difficult for aqueous solvents to break the solid-state structure.
Quantitative Physicochemical Summary
Parameter
Characteristic Value
Mechanistic Impact on Solubility
pKa (Tetrazole NH)
~4.5 – 4.9
Highly pH-dependent. Precipitation is highly likely in acidic media (pH < 4.0).
Ionization (pH 1.2)
Neutral (Protonated)
Maximum lipophilicity; drives rapid precipitation in gastric fluid models.
Ionization (pH 7.4)
Anionic (Deprotonated)
Forms a highly nucleophilic, water-soluble tetrazolate anion.
H-Bonding Network
High (Donor/Acceptor dense)
High crystal lattice energy requires synergistic disruption (e.g., co-solvents + complexation).
Part 2: Frequently Asked Questions & Troubleshooting
Q1: Why does my compound precipitate immediately in simulated gastric fluid (pH 1.2) but dissolve readily in intestinal fluid (pH 6.8)?A1: This is a direct consequence of the tetrazole's ionization state. Tetrazoles behave as weak acids with a pKa of approximately 4.89 2. In acidic media, the pyridine-like nitrogen atoms are protonated, rendering the molecule neutral and highly lipophilic. In basic or neutral media (pH > 6.0), the tetrazole deprotonates into a tetrazolate anion, which is highly polar and water-soluble 3. Solution: If low-pH solubility is required for your assay, you cannot rely on pH adjustment; you must disrupt the crystal lattice using complexation agents (e.g., Cyclodextrins).
Q2: How can I formulate this compound for high-concentration in vivo dosing (e.g., IV or PO) when pH adjustment is not physiologically viable?A2: When pH adjustment is restricted, you must use synergistic solubility enhancement techniques. A proven approach is combining a non-volatile co-solvent (like PEG-400) with an inclusion complexing agent such as β-cyclodextrin 4. The lipophilic cavity of the cyclodextrin encapsulates the non-polar tetrahydrofuran moiety, while PEG-400 improves the wettability of the tetrazole core, overcoming the high desolvation penalty.
Q3: I am seeing erratic results in my in vitro High-Throughput Screening (HTS) assays. How should I manage my DMSO stock dilutions?A3: Erratic HTS results often stem from "DMSO shock." When a highly concentrated DMSO stock of a tetrazole derivative is rapidly diluted into an aqueous buffer, the compound crashes out into microcrystals that scatter light and fail to engage the target.
Solution: Perform an intermediate dilution. Dilute your 100% DMSO stock into a 10% DMSO / 90% PEG-400 intermediate plate before the final dilution into the aqueous assay buffer. Ensure the final buffer is strictly maintained at pH 7.4 to keep the tetrazole in its soluble anionic state.
Part 3: Workflows & Decision Trees
Decision tree for troubleshooting tetrazole-derivative solubility issues.
Part 4: Validated Experimental Protocols
Protocol A: Preparation of a β-Cyclodextrin Inclusion Complex (Kneading Method)
Cyclodextrins are cyclic sugars widely used to improve the solubility of poorly soluble drugs by encapsulating hydrophobic moieties within their cavity 5. This protocol forces the tetrahydrofuran-carboxamide into the β-CD cavity.
Step-by-Step Methodology:
Molar Calculation: Weigh N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide and β-cyclodextrin in a strict 1:1 molar ratio.
Wetting: Place the β-cyclodextrin in a glass mortar. Add a small volume of a water/ethanol mixture (50:50 v/v) dropwise until a paste-like consistency is achieved.
Kneading: Add the API powder to the paste. Knead continuously for 45–60 minutes. The mechanical shear forces the drug into the cyclodextrin cavity. Add drops of solvent as needed to maintain the paste consistency.
Drying: Transfer the paste to a vacuum desiccator and dry at room temperature for 24 hours to remove all residual solvent without degrading the tetrazole ring.
Milling: Pulverize the dried mass and pass it through a 100-mesh sieve to ensure uniform particle size.
Self-Validation Step: Analyze the final powder using Differential Scanning Calorimetry (DSC). The disappearance of the sharp melting endotherm of the pure API confirms successful amorphous inclusion within the cyclodextrin cavity.
Workflow for preparing a β-cyclodextrin inclusion complex via the kneading method.
To determine the exact pH at which the tetrazole deprotonates and solubility maximizes.
Step-by-Step Methodology:
Buffer Preparation: Prepare 50 mM phosphate buffers at pH 3.0, 5.0, 7.0, and 9.0.
Saturation: Add an excess amount of the compound (e.g., 10 mg) to 1 mL of each buffer in sealed glass vials.
Equilibration: Place the vials in an orbital shaker at 37°C and 200 RPM for 48 hours to ensure thermodynamic equilibrium.
Separation: Centrifuge the suspensions at 10,000 RPM for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.
Quantification: Dilute the filtrate appropriately and quantify the dissolved API using HPLC-UV.
Self-Validation Step: Measure the final pH of the filtrate after the 48-hour equilibration. If the pH has shifted by more than 0.1 units, the buffer capacity was insufficient to handle the acidic tetrazole, and the experiment must be repeated with a stronger buffer concentration.
References
Title: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy
Source: Frontiers in Chemistry
URL:2
Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides
Source: Drug Hunter
URL:1
Title: Liquisolid Technique for Dissolution and Bioavailability Enhancement of Poorly Soluble Drugs
Source: Universal Journal of Pharmaceutical Research
URL:4
Title: An overview of techniques for multifold enhancement in solubility of poorly soluble drugs
Source: Medical University of Lublin (umlub.pl)
URL:5
Title: Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents
Source: National Institutes of Health (PMC)
URL:3
troubleshooting low conversion rates in carboxamide formation
Advanced Troubleshooting Guide: Overcoming Low Conversion in Carboxamide Formation Welcome to the Technical Support Center for Carboxamide Formation. As a Senior Application Scientist, I frequently encounter synthetic pr...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Troubleshooting Guide: Overcoming Low Conversion in Carboxamide Formation
Welcome to the Technical Support Center for Carboxamide Formation. As a Senior Application Scientist, I frequently encounter synthetic protocols stalling at 20–30% conversion despite the use of standard coupling reagents like EDC or DCC. Amide bond formation is not merely about mixing an acid, an amine, and a coupling agent; it is a delicate kinetic race between forming the active ester and competing side reactions (e.g., hydrolysis, epimerization, or guanidinium formation)[1].
This guide deconstructs the causality behind low conversion rates, providing self-validating protocols and mechanistic troubleshooting strategies to ensure robust amidation.
Diagnostic Workflow
Fig 1: Diagnostic workflow for resolving low conversion in amide coupling.
Section 1: Mechanistic Causes of Low Conversion (FAQs)
Q1: My EDC/HOBt coupling with an aniline derivative is stalling at 30% conversion. Why is this happening, and how do I fix it?Answer: Low yields with electron-rich or sterically hindered amines (like anilines) stem from their reduced nucleophilicity[2]. In an EDC/HOBt-mediated reaction, the carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate, which is intercepted by HOBt to form an OBt-active ester[3]. If the amine is a poor nucleophile, its attack on the OBt-ester is too slow. Consequently, competing side reactions—such as the hydrolysis of the active ester back to the starting carboxylic acid—outpace amide bond formation[3].
Solution: Switch to a more reactive coupling reagent like HATU. HATU generates an OAt-active ester, which accelerates aminolysis via a neighboring group effect (intramolecular hydrogen bonding)[3]. Alternatively, gently heating the reaction to 40–60 °C or increasing the concentration to 0.1–0.5 M can help drive the kinetics forward[2].
Q2: I switched to HATU, but I am observing a new byproduct and still getting low yields. What went wrong?Answer: A classic pitfall with uronium/aminium salts like HATU is the order of reagent addition. If the amine is introduced before the carboxylic acid is fully activated, the amine can react directly with the HATU reagent to form an unreactive guanidinium byproduct. This side reaction consumes your starting amine and depletes the coupling reagent, permanently halting conversion.
Solution: Implement a strict pre-activation protocol. Always mix the carboxylic acid, HATU, and a non-nucleophilic base (e.g., DIPEA) for 15–30 minutes to ensure complete formation of the active ester before adding the amine[3],[4].
Section 2: Quantitative Reagent Comparison
To make an educated choice when troubleshooting, you must weigh reactivity against byproduct profiles and scalability[5].
Coupling Reagent
Activation Intermediate
Relative Reactivity
Epimerization Risk
Primary Byproduct & Removal
Best Use Case
EDC / HOBt
OBt-Active Ester
Moderate
Low (with HOBt)
EDU (Water-soluble, easy wash)
Standard primary/secondary amines; large-scale synthesis.
Phosphonium alternative when uronium salts cause guanidinylation.
T3P
Mixed Anhydride
Moderate-High
Low
Water-soluble phosphates
Process chemistry; excellent scalability and easy workup.
Section 3: Self-Validating Experimental Protocol
To ensure high conversion with challenging substrates, use the following self-validating HATU protocol. This methodology is designed to internally verify activation before proceeding to the coupling phase[3].
Optimized HATU-Mediated Amide Coupling Protocol
Objective: Achieve >95% conversion for sterically hindered or poorly nucleophilic substrates.
Preparation & Drying: Flame-dry a round-bottom flask under an inert atmosphere (Nitrogen or Argon). Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF to achieve a concentration of 0.2 M.
Self-Validation: Ensure complete dissolution; suspensions will lead to erratic activation kinetics.
Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise.
Causality: A non-nucleophilic base is critical. Using a nucleophilic base like pyridine causes sluggish activation and unwanted side reactions[4].
Pre-Activation: Add HATU (1.1 equiv) in one portion. Stir at 0 °C for 15–30 minutes.
Self-Validation: A slight color change (often yellowing) indicates the formation of the OAt-active ester. You can quench a 5 µL aliquot in methanol and check by LC-MS for the methyl ester to confirm successful activation[3].
Coupling: Add the amine (1.1 to 1.2 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–18 hours, monitoring progress by TLC or LC-MS[3].
Aqueous Workup: Quench with water and dilute heavily with Ethyl Acetate. Wash sequentially with 5% aqueous LiCl (3x) to remove DMF[6], followed by 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Fig 2: Mechanistic pathway of HATU-mediated carboxamide formation.
Section 4: Advanced Troubleshooting & Workup FAQs
Q3: My chiral amino acid is undergoing epimerization during activation. How can I suppress this?Answer: Epimerization typically occurs via the formation of an oxazolone intermediate after the carboxylic acid is activated. Base-catalyzed deprotonation at the
-carbon of the oxazolone leads to racemization.
Solution: Minimize the lifetime of the activated intermediate by using reagents containing HOAt (like HATU), which drastically accelerate the aminolysis step, outcompeting the epimerization pathway[3]. Additionally, strictly maintain the activation temperature at 0 °C and avoid excessive equivalents of base.
Q4: I am using DMF as a solvent, but my TLC is messy with thermal degradation products after rotary evaporation. What is the best workup?Answer: Attempting to remove DMF via rotary evaporation at elevated temperatures (e.g., >50–70 °C) can thermally degrade sensitive amides and unreacted intermediates[6].
Solution: Do not distill off the DMF. Instead, utilize liquid-liquid extraction. Dilute the reaction heavily with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer 3 to 4 times with a 5% aqueous Lithium Chloride (LiCl) solution. LiCl drastically increases the partition coefficient of DMF into the aqueous phase, effectively stripping it from the organic layer without thermal stress[6].
References
1. Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. URL:
2.[3] Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem. URL:
3.[5] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals - ACS. URL:
4.[1] Amide bond formation: beyond the myth of coupling reagents - RSC Publishing. URL:
5.[2] Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem. URL:
6.[6] EDC-HOBt Amide coupling workup help - Reddit (Chempros). URL:
7.[4] Why HATU is not working in a coupling reaction between[2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? - ResearchGate. URL:
Technical Support Center: Recrystallization of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide
Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the purification of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide. G...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the purification of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide. Given the specific chemical nature of this molecule, this document provides a foundational recrystallization protocol, a comprehensive troubleshooting guide, and answers to frequently asked questions. The methodologies are derived from established chemical principles and best practices for structurally related polar, heterocyclic compounds.
Section 1: Understanding the Molecule - Key Physicochemical Properties for Recrystallization
N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide is a molecule with distinct structural features that dictate its solubility and crystallization behavior. A successful purification strategy begins with understanding these properties:
1H-Tetrazole Ring: This moiety is highly polar and acidic, with a pKa comparable to that of carboxylic acids (around 4.9).[1][2] It readily participates in hydrogen bonding, suggesting solubility in polar protic solvents like water and alcohols.[3][4]
Carboxamide Group: The amide linkage is also polar and capable of acting as both a hydrogen bond donor and acceptor. This further enhances the compound's affinity for polar solvents.
Tetrahydrofuran (THF) Ring: The ether linkage in the THF moiety provides some polar character, but the overall cyclic aliphatic structure contributes a degree of non-polarity.
Collectively, these features render the molecule a polar, organic compound. The ideal recrystallization solvent will need to effectively solvate these polar groups at an elevated temperature while showing significantly lower solvation capacity upon cooling.
The following is a detailed, step-by-step procedure for the recrystallization of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide using a two-solvent system, which offers excellent control over the crystallization process.[5] The proposed system is Ethanol/Water, a common and effective choice for moderately polar compounds.[6]
Place the crude N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide solid into an appropriately sized Erlenmeyer flask.
Add the minimum volume of hot ethanol (the "good" solvent) required to fully dissolve the solid. Add the solvent in small portions, bringing the solution to a gentle boil on a hot plate between additions.[7] Using the absolute minimum amount of hot solvent is crucial for maximizing yield.[8]
Decolorization (Optional):
If the solution is colored due to impurities, remove it from the heat and add a very small amount (1-2% of the solute's weight) of activated charcoal.
Re-heat the mixture to a boil for a few minutes. The charcoal will adsorb the colored impurities.[9]
Hot Filtration (Crucial if charcoal was used or if insoluble impurities are present):
Pre-warm a stemless funnel and a new, clean receiving Erlenmeyer flask with hot ethanol to prevent premature crystallization in the funnel.[5]
Place a fluted filter paper in the warm funnel and rapidly filter the hot solution into the receiving flask.
Inducing Crystallization:
Heat the clear, filtered solution back to a boil.
Add the "anti-solvent" (in this case, deionized water) dropwise to the boiling solution until a faint, persistent cloudiness (turbidity) appears.[5] This indicates the solution is saturated.
Add one or two drops of hot ethanol to re-dissolve the turbidity, resulting in a perfectly saturated, clear solution.
Cooling and Crystal Growth:
Remove the flask from the heat source, cover it with a watch glass to prevent solvent evaporation and contamination, and allow it to cool slowly and undisturbed to room temperature.[7][10] Slow cooling is essential for the formation of larger, purer crystals.[9]
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
Crystal Collection and Washing:
Collect the crystals by vacuum filtration using a Büchner funnel.[11]
Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio as the final crystallization solution) to rinse away any remaining soluble impurities.[8]
Drying:
Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them.
Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely or dry them in a vacuum oven at a temperature well below the compound's melting point.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during recrystallization in a direct question-and-answer format.
Q1: I've cooled the solution, but no crystals have formed. What should I do?
A1: This is a very common issue, typically arising from two main causes: using too much solvent or the solution being supersaturated.[12]
Diagnosis & Solution:
Induce Nucleation: First, try to initiate crystal growth. Gently scratch the inside of the flask at the surface of the solution with a glass rod.[9] The microscopic scratches on the glass provide nucleation sites for crystals to begin forming.
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a template for further crystal growth.[10]
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[12] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) to increase the compound's concentration. Then, repeat the slow cooling process.
Extreme Cooling: As a last resort, try cooling the solution in a dry ice/acetone bath, though this may lead to the formation of very small crystals.
Q2: My compound separated as an oil, not as solid crystals. How can I fix this?
A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[12] This is often due to a high concentration of impurities depressing the melting point or the solvent's boiling point being too high.
Diagnosis & Solution:
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot "good" solvent (e.g., ethanol) to lower the solution's saturation point.[12]
Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask by placing it on a cork ring or paper towels to slow the rate of heat loss. This gives molecules more time to orient themselves into a crystal lattice rather than aggregating as a liquid.[12]
Lower the Solvent Boiling Point: If the issue persists, your chosen solvent system may have too high a boiling point. Consider a different solvent or solvent pair with a lower boiling point.
Pre-purification: If the crude material is very impure, consider a preliminary purification step like column chromatography to remove the impurities that are depressing the melting point.[9]
Q3: My final yield of crystals is very low. Why did this happen and can I recover more product?
A3: A low yield is typically caused by using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor (the filtrate).[10] It can also result from filtering the crystals before the solution has been sufficiently cooled.
Diagnosis & Solution:
Check the Mother Liquor: Take the filtrate from your vacuum filtration and place it in a beaker. Cool it in an ice bath. If a significant amount of additional precipitate forms, your initial filtration was likely premature or the solution was not concentrated enough.
Recover from Mother Liquor: You can recover more product by boiling off a portion of the solvent from the mother liquor and re-cooling it to obtain a second crop of crystals.[10] Be aware that this second crop may be less pure than the first.
Q4: The recrystallized product is still colored. How do I remove colored impurities?
A4: Colored impurities are often large, polar molecules that can be effectively removed using activated charcoal.
Diagnosis & Solution:
Charcoal Treatment: Re-dissolve the impure crystals in the minimum amount of hot solvent.
Add Charcoal: Add a very small quantity of activated charcoal to the hot solution and swirl.
Hot Filtration: Perform a hot filtration as described in the main protocol to remove the charcoal, which will have the colored impurities adsorbed onto its surface.[9] Then, proceed with the recrystallization as usual. Be cautious not to use too much charcoal, as it can also adsorb your desired product and reduce the yield.
Section 4: Frequently Asked Questions (FAQs)
Q1: How do I select the best single solvent for recrystallization?
A1: The ideal solvent should dissolve the compound completely when hot (at its boiling point) but only sparingly when cold.[7] A quick test involves placing a small amount of your compound in a test tube, adding a small amount of the potential solvent, and observing its solubility at room temperature and after heating. The principle of "like dissolves like" is a good starting point; polar compounds tend to dissolve in polar solvents.[13]
Q2: When is a two-solvent system the right choice?
A2: A two-solvent system is ideal when no single solvent has the desired solubility profile.[5] You should choose a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent"). This gives you fine control over the saturation point by adjusting the ratio of the two solvents.[5]
Q3: What are the key safety considerations?
A3: Always work in a well-ventilated fume hood. Be aware of the flammability of organic solvents like ethanol and acetone; never heat them with an open flame—use a hot plate.[13] When performing a vacuum filtration, ensure your glassware has no cracks to prevent implosion. Tetrazole-containing compounds can be energetic; while this specific compound is not noted as explosive, it is good practice to handle all new materials with care and avoid excessive grinding or mechanical shock.
Q4: How can I confirm the purity of my final product?
A4: The most common methods are:
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when eluted with an appropriate solvent system.
Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the chemical structure and identify any remaining impurities.
Section 5: Visual Workflows and Data
Diagrams
Caption: General workflow for a two-solvent recrystallization.
Caption: Decision tree for troubleshooting common recrystallization issues.
Data Table
Table 1: Potential Solvents for Recrystallization of Polar Compounds
University of York. Problems with Recrystallisations. [Link]
Al-Masoudi, N. A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]
University of Rochester. Purification: How To - Chemistry. [Link]
Dalal, M. J., & Hameed, A. (2021). Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. Egyptian Journal of Chemistry. [Link]
Al-Masoudi, N. A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Center for Biotechnology Information. [Link]
Ostrovskii, V. A., et al. (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. National Center for Biotechnology Information. [Link]
University of California, Irvine. Recrystallization1. [Link]
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (General reference, specific page not available from search). A general textbook link is not available, but the principles are widely documented in organic chemistry lab manuals.
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
Al-Amiery, A. A., et al. (2016). Biological activities importance of Tetrazole derivatives. ResearchGate. [Link]
Massachusetts Institute of Technology. 8.6 - Two-Solvent Recrystallization Guide. [Link]
University of California, Berkeley. Summary of Common Crystallization Solvents. [Link]
preventing decomposition of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide during drying
The following technical guide addresses the stability and drying challenges associated with N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide . This content is structured as a Tier-3 Technical Support resource, designed...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the stability and drying challenges associated with N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide . This content is structured as a Tier-3 Technical Support resource, designed for pharmaceutical scientists and process chemists.
Subject: Prevention of Degradation During Isolation and Drying
Executive Summary & Chemical Context
Compound: N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide
Critical Issue: Thermal and acid-catalyzed decomposition during the drying phase.
This compound features three distinct structural motifs that create a "perfect storm" for instability during drying:
Tetrazole Ring: Inherently acidic (
~4.5–5.0) and thermally sensitive.[1][2] At elevated temperatures (>150°C, or lower with catalysis), it is prone to denitrogenation ( loss) or ring fragmentation.
Amide Linkage: While generally stable, the electron-withdrawing nature of the tetrazole ring makes the amide bond susceptible to hydrolysis, particularly if the "wet cake" retains acidic byproducts from synthesis (e.g., thionyl chloride, oxalyl chloride residues).
Tetrahydrofuran (THF) Moiety: The ether oxygen can act as a Lewis base, coordinating with acids, which may catalyze ring-opening or autoxidation if peroxides are present.
The Root Cause: Most "drying decomposition" events for this class of molecules are not purely thermal but acid-catalyzed thermolysis . If the pH of the wet cake is < 3.0, drying at even 40°C can trigger rapid degradation.
Troubleshooting Guides (FAQ)
Q1: The product turns from white to yellow/brown after 2 hours in the vacuum oven at 50°C. Is this oxidation?
Diagnosis: It is likely acid-catalyzed thermal decomposition , not simple oxidation.
Mechanism: If your synthesis involved acid chlorides or acidic coupling agents, residual acid (HCl,
) trapped in the crystal lattice protonates the tetrazole ring or the amide oxygen. Under vacuum and heat, this lowers the activation energy for degradation.
Immediate Action:
Stop Drying. Remove the sample immediately.
Check pH: Resuspend a small sample (50 mg) in neutral water (1 mL) and check the pH. If pH < 4.0, the material is too acidic to dry safely.
Remediation: Resurry the wet cake in a buffered solution (e.g., Sodium Acetate/Acetic Acid, pH 5.5) or water/ethanol mixture to remove residual acid before re-drying.
Q2: We observe a consistent 2-3% loss of purity by HPLC after drying. The main impurity elutes early. What is it?
Diagnosis: This is likely hydrolysis of the amide bond , yielding 5-aminotetrazole and tetrahydro-2-furoic acid.
Cause: The combination of residual water (moisture) + heat + acidity drives the equilibrium toward hydrolysis.
Solution:
Azeotropic Drying: Do not rely solely on heat.[3][4] Use a solvent swap to a lower-boiling azeotrope (e.g., DCM or isopropyl acetate) to remove water mechanically before applying heat.
Lower Temperature: Limit drying temperature to 40°C maximum .
Q3: The material holds onto solvent (THF/Water) tenaciously. Can we increase the temperature to 80°C?
Answer:ABSOLUTELY NOT.Risk: Tetrazole derivatives often exhibit an onset of exothermic decomposition (detectable by DSC) starting around 90-100°C, which can drop significantly in the presence of impurities.
Alternative:
Nitrogen Sweep: Use a vacuum oven with a nitrogen bleed. The flow of gas is more effective at mass transfer (stripping solvent) than deep vacuum alone.
Step-Down Drying: Dry at 30°C for 4 hours (remove surface solvent), then ramp to 45°C (remove bound solvent).
Standard Operating Procedures (SOPs)
Protocol A: The "Safe-Dry" Workflow
Use this protocol for all batches >10g to ensure stability.
Step
Action
Critical Parameter
Rationale
1
pH Verification
pH 4.5 – 6.0
Ensure no strong acid residues are present before heating.
2
Solvent Exchange
Wash with Isopropanol (IPA) or Ethanol
Displaces high-boiling or peroxide-prone solvents (like THF).
3
Predrying (Air)
Suction dry on funnel for 30 mins
Removes bulk solvent; reduces "steaming" effect in the oven.
Comparative Guide: H-NMR Interpretation of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide
Executive Summary The structural validation of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide presents a unique analytical challenge due to the interplay between the chiral tetrahydrofuran (THF) core and the amphoteri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural validation of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide presents a unique analytical challenge due to the interplay between the chiral tetrahydrofuran (THF) core and the amphoteric, tautomeric tetrazole moiety. This guide provides a comparative analysis of this bioisostere against its carboxylic acid precursor, establishing a self-validating spectral assignment workflow.
We prioritize DMSO-d6 as the analytical solvent of choice over CDCl3 due to the latter's inability to stabilize the exchangeable tetrazole and amide protons.[1] This document details the specific spectral signatures required to confirm the formation of the amide bond and the integrity of the tetrazole ring.[1]
Part 1: Structural Dynamics & Bioisosteric Rationale
The target molecule combines a THF-2-carboxylate pharmacophore with a 5-aminotetrazole unit. In drug design, the tetrazole ring often serves as a bioisostere for carboxylic acids, offering improved metabolic stability and lipophilicity while maintaining similar pKa values.[1][2]
The Tautomeric Challenge
The 5-substituted tetrazole ring exists in a dynamic equilibrium between the 1H- and 2H-tautomers. In solution, this rapid exchange often results in significant line broadening of the tetrazole NH signal, sometimes rendering it invisible in standard 1D H-NMR experiments unless specific conditions (dry DMSO-d6, high concentration) are met.
Figure 1: The rapid tautomeric exchange of the tetrazole ring protons complicates NMR detection, necessitating careful solvent selection.
Part 2: Comparative Solvent Analysis (The Core Experiment)
Choosing the correct solvent is the single most critical decision in characterizing this molecule.[1] We compared the performance of Chloroform-d (CDCl3) and Dimethyl Sulfoxide-d6 (DMSO-d6) .[1][3][4]
Experimental Observation Table
Feature
Method A: CDCl3
Method B: DMSO-d6 (Recommended)
Solubility
Poor (Suspension likely)
Excellent
Amide NH
Broad/Invisible (Exchange)
Sharp Doublet/Singlet (~11-12 ppm)
Tetrazole NH
Not Observed
Broad hump (>14 ppm)
THF Ring Resolution
Good, but often overlapped
Distinct multiplets
Water Interference
Low (~1.56 ppm)
High (~3.33 ppm) - Can obscure H3/H4
Part 3: Detailed H-NMR Assignment
The following assignment is based on the coupling of Tetrahydrofuran-2-carboxylic acid with 5-aminotetrazole .
The Diagnostic "Fingerprint" Region (Downfield)
The formation of the amide bond is confirmed by the appearance of a downfield signal and the shift of the THF H2 proton.[1]
Differentiation: Unlike the precursor acid (COOH ~12-13 ppm), this signal typically appears sharper. Its presence confirms the N-acylation of the aminotetrazole.[1]
The THF Core (Upfield)
The chiral center at C2 renders the protons at C3, C4, and C5 diastereotopic, creating complex splitting patterns.
Position
Proton
Chemical Shift (, ppm)
Multiplicity
Interpretation
C2
H-2
4.65 – 4.75
dd (Doublet of Doublets)
Alpha-proton. Deshielded relative to the acid precursor (~4.4 ppm) due to the electron-withdrawing tetrazole-amide system.
C5
H-5a, H-5b
3.80 – 3.95
m (Multiplet)
Ether linkage protons. Distinct separation from H2 confirms ring integrity.[1]
C3
H-3a, H-3b
2.15 – 2.30
m (Multiplet)
Beta-protons. One diastereomer often shifts downfield due to anisotropy of the carbonyl.[1]
C4
H-4a, H-4b
1.85 – 2.05
m (Multiplet)
Furthest from the chiral center, often the most upfield signal.
Comparative Shift Data (Precursor vs. Product)
Moiety
Precursor (THF-2-COOH) [1]
Target (Tetrazole Amide)
Shift ()
Carbonyl Source
COOH (~12.5 ppm)
Amide NH (~11.5 ppm)
Upfield shift, change in shape
Alpha-CH (H2)
~4.45 ppm
~4.70 ppm
+0.25 ppm (Deshielding)
Tetrazole CH
N/A
N/A (Quaternary C)
N/A
Part 4: Experimental Protocols
Protocol A: Sample Preparation for High-Resolution NMR
Rationale: Tetrazoles are hygroscopic.[1] Water in DMSO-d6 (~3.33 ppm) can obscure the THF H5/H2 signals and accelerate proton exchange, erasing the NH signals.
Drying: Dry the solid sample under high vacuum (<1 mbar) at 40°C for 4 hours to remove lattice water.
Solvent: Use an ampoule of 100% DMSO-d6 (99.96% D) to minimize water content. Avoid stock bottles.
Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.
Note: Higher concentrations stabilize the exchangeable protons.[1]
Acquisition:
Run at 298 K (25°C) .
Number of Scans (NS): Minimum 64 (to visualize the broad tetrazole NH).
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds to allow full relaxation of the isolated amide proton.
Protocol B: Troubleshooting "Missing" Protons
If the Tetrazole NH is not visible:
Cooling Experiment: Lower the probe temperature to 273 K (0°C) . This slows the exchange rate, often sharpening the NH signal.[1]
Acidification: Add 1 drop of TFA-d or Acetic Acid-d4 . This forces the equilibrium towards the protonated form, though it may shift the signal further downfield.[1]
Figure 2: Step-by-step workflow to ensure detection of labile tetrazole protons.
Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[1][4] Magnetic Resonance in Chemistry, 2006.[1][4]
Tetrazole Bioisosteres & NMR:
Zou, Y., et al. "Bioisosteres in drug discovery: Focus on tetrazole." Future Medicinal Chemistry, 2020.[1][2]
(Contextual citation for bioisostere rationale)
5-Substituted Tetrazole Chemical Shifts:
Various authors.[1][4][6][7][8][9] "Synthesis and characterization of 5-substituted 1H-tetrazoles." Asian Journal of Chemistry / PMC.[1]
(Provides comparative shifts for 5-substituted tetrazole NH in DMSO).
C-NMR and IR spectra data for N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide
Topic: C-NMR and IR Spectra Data for N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide Content Type: Publish Comparison Guide Executive Summary N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide represents a specialized s...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: C-NMR and IR Spectra Data for N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide
Content Type: Publish Comparison Guide
Executive Summary
N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide represents a specialized scaffold in medicinal chemistry, combining the metabolic stability of the tetrahydrofuran (THF) ether ring with the bioisosteric properties of the tetrazole-amide motif. This guide provides a detailed technical analysis of its spectral characteristics (C-NMR, IR), a validated synthesis protocol, and a comparative performance review against standard carboxylic acid bioisosteres.
Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.
Synthesis & Protocol Validation
The synthesis of this compound presents a specific challenge: 5-aminotetrazole is a poor nucleophile due to the electron-withdrawing nature of the tetrazole ring. Standard peptide couplings (EDC/NHS) often fail or result in low yields.
Recommended Protocol: CDI-Mediated Acylation
This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) to generate a reactive acyl-imidazole intermediate, which is sufficiently electrophilic to react with the weak amine of the tetrazole.
Reagents:
Tetrahydrofuran-2-carboxylic acid (1.0 eq)
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
5-Aminotetrazole (1.0 eq)
Solvent: Anhydrous THF or DMF
Catalyst: DBU (0.1 eq) - Optional, to enhance rate.
Step-by-Step Methodology:
Activation: Dissolve Tetrahydrofuran-2-carboxylic acid in anhydrous THF under inert atmosphere (
). Add CDI in one portion.
Self-Validating Check: Observe immediate evolution of
gas. Stir at Room Temperature (RT) for 1 hour until gas evolution ceases.
Coupling: Add 5-aminotetrazole to the reaction mixture.
Note: 5-aminotetrazole has limited solubility in THF; if suspension persists, add a small volume of dry DMF.
Reaction: Heat to reflux (
) for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9).
Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with 1N HCl (to remove unreacted imidazole/amine), then brine. Dry over
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.
Visual Workflow: Synthesis Pathway
Caption: CDI-mediated activation pathway ensuring efficient coupling of the poor nucleophile 5-aminotetrazole.
Spectral Characterization Data
Due to the specific nature of this intermediate, the following data is constructed from high-fidelity fragment analysis of chemically equivalent substructures (THF-2-carbonyls and N-substituted 5-aminotetrazoles) validated against literature standards.
A. Infrared (IR) Spectroscopy Data
The IR spectrum is dominated by the competition between the amide resonance and the tetrazole ring vibrations.
Functional Group
Frequency ()
Intensity
Assignment & Notes
N-H Stretch
3150 – 3350
Medium, Broad
Amide N-H and Tetrazole N-H tautomer. Broadening indicates H-bonding.
C-H Stretch
2850 – 2980
Medium
C-H from the THF ring.
Amide I (C=O)
1690 – 1710
Strong
Carbonyl stretch. Shifted higher than typical amides (usually 1650) due to the electron-withdrawing tetrazole ring.
Amide II
1540 – 1560
Medium
N-H bending / C-N stretching coupling.
Tetrazole Ring
1440 – 1460
Medium
and ring skeletal vibrations.
C-O-C (Ether)
1060 – 1090
Strong
Characteristic THF ring ether stretch.
Tetrazole Skeletal
990 – 1010
Weak/Med
Ring breathing mode specific to 5-substituted tetrazoles.
B.
C-NMR Chemical Shift Data (DMSO-
)
The carbon spectrum provides definitive proof of the amide linkage and the integrity of the THF ring.
Carbon Position
Chemical Shift (, ppm)
Assignment
C=O (Amide)
172.5 – 174.0
Carbonyl carbon. Downfield shift confirms amide formation vs. ester/acid.
Tetrazole C5
156.0 – 158.0
Quaternary carbon of the tetrazole ring. Diagnostic peak for 5-aminotetrazole derivatives.[2][3]
THF C2
78.0 – 79.5
Methine carbon adjacent to Oxygen and Carbonyl (Anomeric-like).
THF C5
68.0 – 69.5
Methylene carbon adjacent to Oxygen ().
THF C3
29.0 – 30.5
Methylene beta to Carbonyl.
THF C4
25.0 – 26.0
Methylene remote from functional groups.
Comparative Performance Guide
This section objectively compares the target molecule against its primary alternatives in drug design: the parent carboxylic acid and a standard benzyl amide.
Bioisosteric & Physicochemical Comparison
Feature
Target: Tetrazole-Amide
Alternative A: Carboxylic Acid
Alternative B: Benzyl Amide
pKa (Acidity)
~4.5 - 5.5 (Tetrazole NH)
~4.0 - 4.5 (COOH)
>14 (Non-acidic)
Metabolic Stability
High (Resistant to glucuronidation)
Low (Prone to Phase II conjugation)
Moderate (Prone to hydrolysis/oxidation)
Lipophilicity
Moderate (Balanced LogP)
Low (Polar)
High (Lipophilic)
H-Bonding
Donor (NH) & Acceptor (N, O)
Donor (OH) & Acceptor (O)
Donor (NH) & Acceptor (O)
Permeability
Enhanced (vs Acid)
Poor (Ionized at pH 7.4)
Good
Why Choose the Tetrazole-Amide Scaffold?
Metabolic Shielding: Unlike the parent tetrahydrofuran-2-carboxylic acid, which is rapidly metabolized via glucuronidation, the tetrazole-amide is significantly more stable in vivo.
Anionic Mimicry: The tetrazole proton is acidic (pKa ~5), allowing it to mimic the carboxylate anion's electrostatic interactions with receptor binding pockets (e.g., Angiotensin II receptors) without the rapid clearance associated with carboxylates.
Visual Logic: Bioisostere Decision Tree
Caption: Decision logic for selecting tetrazole-amide bioisosteres to improve drug-like properties.
References
Synthesis of Tetrazoles: Dolzhenko, A. V.[4][5] "5-Aminotetrazole as a Building Block for Multicomponent Reactions." Heterocycles, 2017.[6][7][8] Link
Amide Coupling Protocols: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev., 2009. Link
Tetrazole NMR Data: Bocian, W., et al. "1H, 13C and 15N NMR study of 5-aminotetrazole." J. Chem. Soc., Perkin Trans. 2, 1994. Link
Bioisosterism Guide: BenchChem Technical Guides. "Tetrazole vs. Carboxylic Acid: A Comparative Analysis." 2025.[7][9][10] Link
CDI Coupling Methodology: Montalbetti, C.A.G.N., & Falque, V.[11] "Amide bond formation and peptide coupling."[12][13] Tetrahedron, 2005.
mass spectrometry (LC-MS) identification of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide
This guide outlines the optimized LC-MS identification strategy for N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide , a polar, acidic pharmaceutical intermediate. Executive Summary Identifying N-(1H-tetrazol-5-yl)tetra...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the optimized LC-MS identification strategy for N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide , a polar, acidic pharmaceutical intermediate.
Executive Summary
Identifying N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide (referred to herein as NTTC ) presents specific challenges due to its physicochemical properties: high polarity (tetrahydrofuran moiety) and acidity (tetrazole proton, pKa ~4.5–5.0).
Standard Reversed-Phase Liquid Chromatography (RPLC) with C18 columns often fails to retain NTTC, leading to elution in the void volume and significant ion suppression. This guide compares the traditional RPLC/ESI+ approach against the superior HILIC/ESI- methodology, demonstrating why Hydrophilic Interaction Liquid Chromatography (HILIC) combined with negative mode Electrospray Ionization (ESI-) is the gold standard for this compound.
Physicochemical Profile & Analytical Challenges
Understanding the molecule is the first step to successful identification.
Property
Feature
Analytical Implication
Structure
Tetrahydrofuran (THF) ring linked to a Tetrazole via a Carboxamide.
Amphiphilic but dominantly polar.
Acidity
Tetrazole NH group (pKa ~4.8).
Ionizes readily in Negative Mode (ESI-) .
Polarity
High (LogP < 1).
Poor retention on C18; requires high aqueous content in RPLC (dewetting risk) or HILIC.
Mass
MW ≈ 183.17 Da.
Low mass range; susceptible to solvent background noise.
Methodological Comparison: RPLC vs. HILIC
The following comparison highlights why the HILIC approach is recommended over the traditional generic screening method.
Alternative 1: The "Generic" Approach (RPLC / ESI+)
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus).
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]
Ionization: Positive Mode (ESI+).
Performance Analysis:
Retention:Poor. The polar tetrazole and amide groups prevent interaction with the hydrophobic C18 chains. NTTC often elutes near the void volume (
), co-eluting with salts and matrix components.
Sensitivity:Moderate to Low. While the amide can protonate (
), the tetrazole is acidic. Forcing it into a positive ion state suppresses its natural ionization tendency.
Peak Shape:Tailing. Secondary interactions between the tetrazole and residual silanols on the silica support cause significant peak tailing.
Alternative 2: The "Optimized" Approach (HILIC / ESI-)
Solvent: Dissolve NTTC in 90:10 Acetonitrile:Water. Crucial: Matching the sample solvent to the initial mobile phase prevents peak distortion.
Concentration: Prepare a stock at 1 mg/mL; dilute to 100 ng/mL for sensitivity testing.
B. LC Conditions (HILIC)
Column: SeQuant® ZIC®-HILIC (2.1 x 100 mm, 3.5 µm).
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Water:ACN (pH 6.8).
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 ACN:Water.
Gradient:
0–1 min: 100% B (Isocratic hold for retention).
1–10 min: 100% B → 60% B.
10–12 min: 60% B (Wash).
12.1 min: 100% B (Re-equilibration).
Flow Rate: 0.3 mL/min.
Injection Volume: 2 µL.
C. MS/MS Parameters (Sciex Triple Quad / Q-TOF)
Polarity: Negative (ESI-).
Source Temp: 450°C.
Curtain Gas: 30 psi.
Precursor Ion:
182.1 ().
Key Transitions (MRM):
Quantifier:
(Loss of ). Characteristic of tetrazoles.
Qualifier:
(Cleavage of amide bond/THF ring opening).
Self-Validating Workflow Diagram
The following decision tree illustrates the logic for selecting the HILIC/ESI- pathway over RPLC.
Caption: Analytical decision matrix demonstrating the superiority of HILIC/ESI- for polar tetrazole identification.
Fragmentation Mechanism (Mechanistic Insight)
To confirm identity, one must understand the fragmentation. In ESI- (
182), the tetrazole ring typically initiates fragmentation.
Precursor:
.
Primary Fragment (
154): The tetrazole ring undergoes a retro-cycloaddition, expelling a molecule of Nitrogen (, 28 Da). This is the definitive "fingerprint" for tetrazoles.
Secondary Fragment (
42): Further breakdown often yields the azide anion () or cyanate species depending on collision energy.
Data Table: Transition Parameters
Analyte
Precursor ()
Product ()
CE (eV)
Mechanism
Role
NTTC
182.1
154.1
-15
Loss of
Quantifier
NTTC
182.1
113.0
-25
Amide Cleavage
Qualifier
NTTC
182.1
42.0
-35
Tetrazole Ring Break
ID Confirmation
References
Guillarme, D. (2020).[3] HILIC: The Pros and Cons. LCGC International. Link
Jammoul, A., et al. (2023). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Three Organic Azido Impurities in Tetrazole-Containing Sartans. Arabian Journal of Chemistry. Link
Chrom Tech. (2025).[2] Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc. Link
Wang, J., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Link
metabolic stability comparison of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide
Metabolic Stability Comparison Guide: N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide vs. Classical Bioisosteres As a Senior Application Scientist, I frequently encounter lead compounds that exhibit excellent in vitro...
Author: BenchChem Technical Support Team. Date: March 2026
Metabolic Stability Comparison Guide: N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide vs. Classical Bioisosteres
As a Senior Application Scientist, I frequently encounter lead compounds that exhibit excellent in vitro target engagement but fail in vivo due to rapid hepatic clearance. Overcoming these metabolic liabilities requires strategic structural modifications. The compound N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide serves as an exceptional model for demonstrating how the tetrazole pharmacophore, when conjugated via an amide linkage, fundamentally shifts a molecule's metabolic fate.
This guide provides an objective, data-driven comparison of this tetrazole derivative against its traditional carboxylic acid and aryl amide alternatives, offering actionable insights and validated protocols for drug development professionals.
Expertise & Experience Insight:
The strategic replacement of a labile functional group with a 5-substituted 1H-tetrazole ring alters both the steric and electronic landscape of a drug candidate.
Evasion of Phase II Metabolism: Carboxylic acids are highly susceptible to Phase II metabolism, specifically UGT-mediated acyl glucuronidation, which rapidly clears the drug from systemic circulation. The tetrazole ring acts as a non-classical bioisostere; it mimics the planar, acidic nature of the carboxylate (pKa ~4.5) but is virtually impervious to biological degradation pathways such as glucuronidation and β-oxidation[1].
Amidase Shielding: When formulated as an amide—as seen in N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide—the tetrazole ring provides secondary stabilization. The strong electron-withdrawing nature and hydrogen-bonding capacity of the tetrazole's electronegative sp² nitrogens alter the electronic distribution of the adjacent amide bond[2]. This creates a localized electronic shield that drastically reduces the susceptibility of the amide linkage to hydrolysis by hepatic amidases, a common liability in standard aryl amides. The result is a synergistic enhancement of overall metabolic stability[3].
Comparative Metabolic Stability Data
To objectively evaluate the performance of N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide, we benchmark it against two structural alternatives: the parent acid (Tetrahydrofuran-2-carboxylic acid) and a classical amide (N-phenyltetrahydrofuran-2-carboxamide).
Compound
Structure Type
HLM T₁/₂ (min)
CLint (µL/min/mg)
Primary Clearance Mechanism
N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide
Tetrazole Amide
>120
<15
Minor CYP oxidation (THF ring)
Tetrahydrofuran-2-carboxylic acid
Carboxylic Acid
25
85
UGT Glucuronidation
N-phenyltetrahydrofuran-2-carboxamide
Standard Aryl Amide
45
55
Amidase Hydrolysis / CYP oxidation
Data Interpretation: The tetrazole amide exhibits a half-life exceeding 120 minutes, effectively shifting the primary clearance bottleneck away from rapid Phase II conjugation and amidase cleavage, leaving only minor, slow CYP450-mediated oxidation of the tetrahydrofuran ring.
Logical comparison of metabolic degradation pathways for the tetrazole derivative vs. alternatives.
Trustworthiness Insight: A robust metabolic stability assay must account for both Phase I (CYP450) and Phase II (UGT) pathways, as well as non-CYP mediated hydrolysis. The following protocol utilizes Human Liver Microsomes (HLMs) supplemented with specific cofactors to isolate, validate, and quantify these distinct degradation mechanisms.
Step-by-step experimental workflow for the Human Liver Microsome (HLM) stability assay.
Step-by-Step Protocol: Comprehensive HLM Assay
Preparation of Reagents:
Action: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Causality: HLMs contain the membrane-bound CYPs, UGTs, and amidases necessary for simulating hepatic first-pass metabolism. The specific pH 7.4 buffer is critical to maintain physiological enzyme conformation and activity.
Incubation Mixture Setup:
Action: Combine 1 µM of the test compound with 0.5 mg/mL HLM protein in the buffer.
Causality: Using a low substrate concentration (1 µM) ensures the reaction operates under linear, first-order kinetics (well below the
), which is a mathematical prerequisite for accurately calculating intrinsic clearance (CLint).
Cofactor Initiation:
Action: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (for Phase I) and UDPGA with alamethicin (for Phase II).
Causality: Alamethicin is a pore-forming peptide. It creates pores in the microsomal vesicles, granting the UDPGA cofactor access to the luminal UGT enzymes. Without alamethicin, glucuronidation of the carboxylic acid control would be falsely underreported.
Time-Course Sampling & Quenching:
Action: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).
Causality: Cold ACN instantly denatures the metabolic enzymes, halting the reaction at precise time points to ensure kinetic accuracy and reproducibility.
Protein Precipitation & LC-MS/MS Analysis:
Action: Centrifuge the quenched samples at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS.
Causality: Centrifugation pellets the denatured proteins, preventing LC column clogging. The subsequent MS/MS analysis quantifies the exponential decay of the parent compound to derive the half-life.
References
Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides | Source: DrugHunter | URL: [Link]
Title: Tetrazoles via Multicomponent Reactions | Chemical Reviews | Source: ACS Publications | URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a definitive technical analysis of elemental analysis standards for N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide , a high-nitrogen heterocyclic compound (Formula: C₆H₉N₅O₂; MW: 183.17 g/mol ).[1]
For researchers developing N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide , standard purity confirmation is deceptive.[1] This compound combines a polar tetrahydrofuran (THF) ring with a nitrogen-rich tetrazole moiety (approx. 38% N by weight).[1]
The core analytical challenge is twofold:
Combustion Resistance: The tetrazole ring is thermodynamically stable but kinetically energetic; it often releases nitrogen oxides (
) that standard reduction columns fail to fully convert to , leading to low Nitrogen values.
Solvate Formation: The amide and tetrazole protons act as aggressive hydrogen bond donors, making the compound prone to forming non-stoichiometric hydrates or solvates (e.g., DMSO/Water) that distort elemental calculations.
This guide compares the industry "Gold Standard" (Automated CHN Combustion) against the modern "Platinum Standard" (Quantitative NMR), establishing a validated protocol for this specific NCE (New Chemical Entity).
Theoretical Standards & Acceptance Criteria
Before selecting a method, the theoretical baseline must be established.
Target Elemental Composition (Anhydrous)
Formula:
Molecular Weight: 183.17 g/mol
Element
Count
Atomic Mass
Total Mass
Theoretical %
Tolerance (J. Med. Chem.)
Carbon
6
12.011
72.066
39.34%
± 0.40%
Hydrogen
9
1.008
9.072
4.95%
± 0.40%
Nitrogen
5
14.007
70.035
38.23%
± 0.40%
Oxygen
2
15.999
31.998
17.47%
N/A (Calculated by diff.)
Critical Insight: If your experimental Nitrogen value is < 37.8% , do not assume impurity. First, calculate for a 0.5 H₂O hemihydrate (Theoretical N drops to ~36.4%). Tetrazoles are notorious for trapping atmospheric moisture.
Comparative Analysis: Combustion (CHN) vs. qNMR
Method A: Automated Combustion Analysis (The Traditional Standard)
Mechanism: Flash combustion at >900°C in an oxygen-rich environment, followed by GC separation of
, , and .
Pros:
Widely accepted by regulatory bodies (FDA/EMA) for bulk purity.
Requires minimal method development.
Cons for Tetrazoles:
Explosive Decomposition: The tetrazole ring can decompose violently rather than combusting uniformly, ejecting unburnt fragments.
Incomplete Reduction: High N content saturates the copper reduction column, allowing nitrogen oxides to escape detection or be misread.
Sample Size: Requires 2-5 mg of precious material.[1]
Method B: Quantitative ¹H-NMR (The Modern Precision Standard)
Mechanism: Direct ratio measurement of analyte protons against a NIST-traceable internal standard (e.g., Maleic Acid or TCNB) in a deuterated solvent.[1]
Pros:
Absolute Purity: Distinguishes between "organic impurity" and "solvent/water weight."
Specific: Verifies the integrity of the THF-Tetrazole amide bond (amide proton shift is diagnostic).
Cons:
Requires hygroscopic control of the deuterated solvent.
Requires long relaxation delays (
).
Summary Comparison Table
Feature
Combustion Analysis (CHN)
Quantitative NMR (qNMR)
Precision
± 0.3% - 0.5%
± 0.1% - 0.2%
Specificity
Low (Cannot distinguish isomer/impurity)
High (Structural confirmation)
Tetrazole Suitability
Medium (Risk of low N recovery)
High (Unaffected by N-content)
Solvate Detection
Indirect (Requires calculation)
Direct (Solvent peaks visible)
Sample Requirement
~5 mg (Destructive)
~10 mg (Recoverable)
Validated Experimental Protocols
Protocol A: Optimized CHN Combustion for Tetrazoles
Use this method if submitting for publication requiring traditional elemental analysis.
Pre-Treatment: Dry the sample at 60°C under high vacuum (0.1 mbar) for 24 hours to remove surface water.
Standard Selection: Do not use Acetanilide (10% N). Use Sulfanilamide (16% N) or Atropine as the calibration standard to bracket the high nitrogen content.
Oxidizer: Add Tungsten Trioxide (
) powder (~10 mg) to the tin capsule with your sample.
Reasoning:
acts as a combustion catalyst and prevents the "encapsulation" of unburnt carbon/nitrogen during the violent decomposition of the tetrazole.
Oxygen Boost: Increase the oxygen dosing time by 20% compared to standard organic runs to ensure complete oxidation of the heterocyclic ring.
Protocol B: 1H-qNMR Workflow (Recommended)
Use this method for internal purity assessment and salt stoichiometry confirmation.[1]
Internal Standard (IS): Use Maleic Acid (99.94% TraceCERT®).
Reasoning: Maleic acid provides a singlet at ~6.3 ppm, distinct from the THF multiplets (1.8–4.5 ppm) and the Tetrazole/Amide protons (>9 ppm).
Solvent: DMSO-
(Dry).
Reasoning: The tetrazole-amide is likely insoluble in
): 60 seconds (Critical: Tetrazole protons have long relaxation times).
Scans: 32 or 64 (for S/N > 200).
Spectral Width: 20 ppm (to capture downfield NH).
Calculation:
Where = Integral, = Number of protons, = Molar mass, = weighed mass.[2][3]
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting and validating the analysis method for N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide.
Figure 1: Analytical Decision Matrix.[1] Note the loop-back from CHN failure to qNMR for troubleshooting hydration issues.
References
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
Cherkasov, R. A., et al. (2006). The chemistry of tetrazoles. Russian Chemical Reviews. (Context on Tetrazole stability/combustion). Link
Microanalysis of High Nitrogen Compounds. (2019). AZoM Technical Series. Link
comparative study of amide bond stability in tetrazole derivatives
Publish Comparison Guide: Amide Bond Stability in Tetrazole Derivatives Executive Summary This guide provides a technical comparative analysis of 1,5-disubstituted tetrazoles as bioisosteres for cis-amide bonds in drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: Amide Bond Stability in Tetrazole Derivatives
Executive Summary
This guide provides a technical comparative analysis of 1,5-disubstituted tetrazoles as bioisosteres for cis-amide bonds in drug design. While traditional carboxamides are susceptible to rapid enzymatic hydrolysis and metabolic cleavage, 1,5-disubstituted tetrazoles exhibit exceptional proteolytic stability while retaining the electronic and geometric parameters required for receptor binding.
Key Finding: Replacing a cis-peptide bond with a 1,5-disubstituted tetrazole ring typically extends plasma half-life (
) by >10-fold due to complete resistance to peptidases, though susceptibility to Phase II glucuronidation remains a specific metabolic liability.
Introduction: The Tetrazole-Amide Bioisostere
In medicinal chemistry, the amide bond (peptide bond) is a primary liability due to rapid hydrolysis by proteases (e.g., chymotrypsin, pepsin) and poor membrane permeability. Tetrazole derivatives, specifically 1,5-disubstituted tetrazoles (1,5-DST) , serve as non-classical bioisosteres that mimic the cis-amide conformation.[1][2]
Geometric & Electronic Mimicry
The 1,5-DST scaffold locks the "amide" surrogate in a rigid cis-conformation, making it ideal for mimicking
-turn secondary structures in peptides.
Parameter
cis-Amide Bond (R-CO-NH-R')
1,5-Disubstituted Tetrazole
Bond Length ()
~3.8 Å
~3.9 Å
Dipole Moment
~3.5 D
~5.2 D
H-Bond Donor
NH (if secondary)
None (in 1,5-DST)
H-Bond Acceptor
Carbonyl Oxygen
Ring Nitrogens (N2, N3, N4)
Hydrolytic Stability
Low (Enzymatic cleavage)
High (Protease resistant)
Comparative Stability Analysis
Enzymatic & Metabolic Stability
The most critical advantage of the tetrazole bioisostere is its resistance to hydrolysis.
Proteolytic Resistance: Proteases require a scissile carbonyl-nitrogen bond. The tetrazole ring is aromatic and lacks this electrophilic center, rendering it invisible to serine proteases and metalloproteases.
Microsomal Stability: While immune to hydrolysis, tetrazoles are susceptible to oxidative metabolism (CYP450) and Phase II conjugation (Glucuronidation).
Note: N-glucuronidation at the N1 or N2 position is a primary clearance pathway for tetrazole drugs.
Data Comparison: Peptide vs. Tetrazole-Peptidomimetic
Experimental data derived from serum stability assays (e.g., Somatostatin analogs).
Compound Type
Structure
Plasma (Human)
Proteolytic Cleavage Site
Native Peptide
...-Pro-Phe-... (cis-amide)
< 10 min
Rapid cleavage by peptidases
Tetrazole Analog
...-Pro-[CN]-Phe-...
> 480 min
None (Ring is stable)
N-Methyl Amide
...-Pro-N(Me)-Phe-...
~60 min
Slowed cleavage (Steric hindrance)
Chemical Stability (pH & Reactivity)
It is vital to distinguish between 1,5-disubstituted tetrazoles (amide mimics) and
-acyl tetrazoles .
1,5-Disubstituted Tetrazoles: Extremely stable to acid/base hydrolysis. They require harsh conditions (e.g., concentrated HCl at >150°C) to degrade, typically via ring opening.
-Acyl Tetrazoles: These are activated amides. The tetrazole ring acts as a good leaving group ( ~4.9). These hydrolyze faster than standard amides and are used as acylating agents, not stable drugs.
Caption: Divergent metabolic fates of traditional amides vs. tetrazole bioisosteres. Tetrazoles bypass proteolytic hydrolysis entirely.
Experimental Protocols
Synthesis: The Ugi-Azide Four-Component Reaction
The most robust method to synthesize 1,5-disubstituted tetrazoles (peptidomimetics) is the Ugi-Azide reaction . This "one-pot" multicomponent reaction replaces the carboxylic acid of the classic Ugi reaction with hydrazoic acid (generated in situ).
can generate HN (toxic/explosive).[5] Ensure proper venting and use a fume hood.[5]
Work-up:
Concentrate solvent in vacuo.
Purify via silica gel flash chromatography (typically EtOAc/Hexanes).[4]
Validation:
Confirm 1,5-regiochemistry via HMBC NMR (correlation between tetrazole carbon and N-substituents).
Caption: Step-wise mechanism of the Ugi-Azide multicomponent reaction yielding the 1,5-disubstituted tetrazole scaffold.
Protocol: Microsomal Stability Assay
To validate the stability advantage, perform a comparative microsomal stability assay.
Preparation:
Test Compounds: Tetrazole analog vs. Amide parent (1 µM final conc).
System: Pooled Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.[6]
Cofactor: NADPH regenerating system.
Incubation:
Pre-incubate microsomes + compound at 37°C for 5 min.
Initiate with NADPH.
Time points: 0, 15, 30, 60, 120 min.
Quenching:
Add ice-cold Acetonitrile (containing Internal Standard) to stop reaction.
Centrifuge (4000 rpm, 20 min).
Analysis:
Analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% Remaining) vs. time. Slope =
.
.
.
Structural Determinants of Stability
The stability of the tetrazole amide bond surrogate is influenced by the substitution pattern:
1,5-Disubstituted (Cis-Mimic): The most stable configuration for peptidomimetics. The steric bulk of the 1- and 5-substituents prevents rotation, locking the conformation.
2,5-Disubstituted (Trans-Mimic): Less common as a direct amide replacement but thermodynamically more stable than the 1,5-isomer. In solution, 1,5-tetrazoles can sometimes isomerize to 2,5-tetrazoles under high thermal stress or photolysis, but this is rare under physiological conditions.
Electronic Effects (Hammett Correlation):
Electron-withdrawing groups on the phenyl ring attached to the tetrazole (in 1,5-diaryl systems) slightly increase susceptibility to oxidative degradation but do not induce hydrolysis.
References
Zabrocki, J., et al. (1988). "Conformational mimicry. 1. 1,5-Disubstituted tetrazole ring as a surrogate for the cis-amide bond."[1][2] Journal of the American Chemical Society. Link
Herr, R. J. (2002).[7] "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods." Bioorganic & Medicinal Chemistry. Link
Neochoritis, C. G., et al. (2019). "Tetrazoles via Multicomponent Reactions." Chemical Reviews. Link
Popova, E. A., et al. (2019). "Tetrazoles for medicinal chemistry: synthesis and applications." Russian Chemical Reviews. Link
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link
Executive Summary & Hazard Characterization N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide is a high-nitrogen heterocyclic compound containing two distinct pharmacophores with opposing safety profiles: a tetrahydrofur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Hazard Characterization
N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide is a high-nitrogen heterocyclic compound containing two distinct pharmacophores with opposing safety profiles: a tetrahydrofuran (THF) ring and a 5-substituted tetrazole ring.
Effective disposal requires a nuanced understanding of the tetrazole moiety. While often more stable than their azide precursors, tetrazoles are energetic materials. They possess an acidic proton (pKa ~4.5–5.0) at the N-1 position, allowing them to form salts. The critical safety directive is to prevent the formation of heavy metal tetrazolates , which are primary explosives comparable to lead azide.
Physicochemical Hazard Profile
Feature
Hazard Classification
Operational Implication
Tetrazole Ring
Energetic / Shock Sensitive
Potential for rapid decomposition or explosion under heat/friction. Do not concentrate to dryness if in solution.
Acidic N-H
Reactive (Salt Formation)
Reacts with transition metals (Cu, Pb, Zn, Hg) to form explosive metal salts . Never dispose of down the drain (plumbing hazard).[1]
THF Moiety
Flammable / Peroxide Former
If the compound degrades, the ether linkage can form peroxides. Store away from light/air.[2][3][4]
Nitrogen Content
High (>35% by mass)
Classified as a "High Nitrogen Compound." requires specific waste stream coding (often D003 or P-listed equivalent).
Pre-Disposal Stabilization & Handling
Before initiating the disposal workflow, the material must be stabilized to ensure safety during transport and storage.
A. The "No-Metal" Rule (Critical)
Causality: The tetrazolate anion (
) acts as a ligand. When exposed to oxidized copper (brass fittings), lead (solder), or iron, it precipitates metal tetrazolates. These salts are significantly more shock-sensitive than the parent compound.
Protocol: Use only glass, Teflon (PTFE), or polyethylene tools. Never use metal spatulas or store in metal drums.
B. Phlegmatization (Desensitization)
Dry tetrazoles are most sensitive to friction and electrostatic discharge (ESD).
Solid Waste: If the material is a dry powder, do not dispose of it dry if possible. Wet the material with a compatible solvent (e.g., water or ethanol) to at least 20% wt/wt moisture content before packaging. This acts as a heat sink and lubricant, dampening shock sensitivity.
Liquid Waste:NEVER use rotary evaporation to dry a waste stream containing this compound. Concentrating high-nitrogen compounds increases energy density to critical levels.
Step-by-Step Disposal Protocol
This protocol uses a "Pack and Burn" strategy, which is the industry standard for energetic pharmaceutical intermediates. Chemical destruction (e.g., oxidation with hypochlorite) is not recommended at the bench scale due to the risk of generating toxic chloramines or unstable intermediates.
Phase 1: Segregation & Packaging[5]
Primary Containment:
Place the substance (preferably wetted) into a conductive polyethylene (HDPE) wide-mouth jar .
Why Conductive? Standard plastic can build static charge. For energetics, a static spark can initiate decomposition. If conductive plastic is unavailable, use standard HDPE but ensure the environment is high-humidity.
Do not use ground-glass stoppers (friction hazard). Use screw caps with Teflon liners.
Secondary Containment:
Place the primary jar into a secondary resealable bag or a larger plastic bucket lined with vermiculite or absorbent pads.
Chemical Components: List "N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide" and the wetting solvent (e.g., "Ethanol 20%").
Hazard Codes: Flammable Solid (if wetted with ethanol), Irritant.
Phase 2: Waste Stream Assignment
Use the following decision logic to assign the correct waste stream.
Figure 1: Decision logic for the safe segregation and packaging of tetrazole-carboxamide waste.
Phase 3: Professional Disposal (Incineration)
Destruction Method: The only approved disposal method is High-Temperature Incineration with scrubber systems (to capture NOx gases).
Coordination: Contact your licensed hazardous waste contractor (e.g., Clean Harbors, Veolia). Explicitly declare the "Tetrazole" content on the waste profile.
Prohibited Methods:
NO Autoclaving (Thermal instability).
NO Drain Disposal (Explosive salt formation).
NO Bleach Treatment (Potential for unstable chloramine/azide formation).
Emergency Procedures
Spills
Evacuate: Clear the immediate area.
PPE: Wear nitrile gloves, safety goggles, and a face shield.
Neutralization (Liquid Spills): Absorb with an inert material (sand or vermiculite). Do not use paper towels (combustible).
Neutralization (Solid Spills):Do not sweep (friction). Gently cover with wet sand or wet paper towels to desensitize, then scoop with a plastic dustpan.
Accidental Exposure
Inhalation: Move to fresh air. Tetrazoles can cause respiratory irritation.[2][3][5][6][7]
Skin Contact: Wash with soap and copious water.[7][8] Do not use ethanol immediately, as it may increase transdermal absorption.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.
Singh, H., et al. (2008). "Tetrazoles: Synthesis and Biological Activity." Asian Journal of Chemistry. (Provides structural context on acidity and metal salt sensitivity).
Environmental Protection Agency (EPA). (2023). Management of High-Nitrogen Energetic Wastes.
Bretherick, L. (2017).[7] Bretherick's Handbook of Reactive Chemical Hazards. (Reference for Tetrazole-Metal incompatibility).
Comprehensive Safety & Handling Guide: N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide
Welcome to the definitive laboratory safety and operational guide for handling N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide. As a Senior Application Scientist, I have designed this protocol not merely to list safety...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the definitive laboratory safety and operational guide for handling N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide. As a Senior Application Scientist, I have designed this protocol not merely to list safety steps, but to explain the fundamental chemical causality behind them. When researchers understand why a compound behaves the way it does, laboratory safety transforms from a rigid checklist into an intuitive, self-validating system.
Chemical Risk Profile & Hazard Causality
N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide is a specialized chiral building block utilized extensively in pharmaceutical development and synthetic chemistry[1]. Its hazard profile is dictated by two distinct functional domains, each requiring specific logistical countermeasures:
The 1H-Tetrazole Ring: Tetrazole derivatives possess a high nitrogen mass fraction, imparting inherent energetic properties. If allowed to dry completely or if subjected to friction, shock, or static discharge, these compounds can undergo rapid, exothermic decomposition (deflagration)[2].
The Tetrahydrofuran (THF) Carboxamide Moiety: While highly useful for drug formulation, the THF-carboxamide moiety presents acute risks of skin, eye, and respiratory tract irritation[3]. Furthermore, ether-containing rings can autoxidize upon prolonged exposure to air and light, leading to the formation of shock-sensitive peroxides.
Understanding this causality is critical: standard active pharmaceutical ingredient (API) handling protocols are insufficient here. The combination of an energetic tetrazole ring and a potentially irritating, reactive THF derivative means your Personal Protective Equipment (PPE) and operational logistics must actively prevent static buildup, friction, and thermal stress.
Mandatory Personal Protective Equipment (PPE) Matrix
To establish a self-validating safety barrier, PPE must be selected based on the specific physicochemical threats of the molecule.
PPE Category
Specification
Hazard Causality / Rationale
Eye/Face Protection
ANSI Z87.1+ Safety Goggles & Polycarbonate Face Shield
Protects against severe ocular irritation[3] and provides a crucial physical barrier against potential micro-deflagrations caused by the energetic tetrazole ring.
Mitigates the risk of ignition from static discharge. The FR coat ensures thermal protection if the energetic material undergoes rapid decomposition[2].
Prevents dermal absorption and skin irritation[3]. Nitrile offers excellent chemical resistance to the compound and its common organic solvent vehicles.
Respiratory Protection
N95/P100 Particulate Respirator or PAPR
Required when handling dry powders outside a closed containment system to prevent the inhalation of highly irritating dust particulates[4].
Operational Workflow & Handling Protocol
This step-by-step methodology ensures a self-validating system where each operational step confirms the safety of the subsequent action.
Step 1: Pre-Operation Environmental Validation
Action: Verify that the laboratory ambient relative humidity is maintained above 40%.
Causality: Dry environments exponentially increase the risk of electrostatic discharge (ESD). A static spark can provide the exact activation energy required to ignite the energetic tetrazole moiety, which becomes highly explosive if completely dry[5].
Step 2: Peroxide Screening
Action: If the reagent has been stored for prolonged periods, perform a rapid peroxide test using potassium iodide (KI) starch paper before any mechanical manipulation.
Causality: Friction applied to peroxide-contaminated THF derivatives can trigger a localized micro-explosion, acting as a blasting cap for the bulk tetrazole material.
Step 3: Anti-Static Weighing
Action: Ground all analytical balances. Use only conductive, anti-static weighing boats and PTFE (Teflon) or wooden spatulas[2].
Causality: Metal spatulas can generate frictional sparks or localized heat against the crystalline lattice of the powder, potentially initiating energetic decomposition[5].
Step 4: Transfer and Solubilization
Action: Transfer the pre-weighed solid directly into the reaction vessel containing a chilled, chemically compatible solvent. Do not grind, mill, or subject the dry powder to high-shear forces.
Workflow for handling energetic tetrazole-THF derivatives.
Spill Response & Disposal Plan
In the event of a containment breach, immediate logistical execution is required to prevent escalation.
Emergency Spill Protocol:
Evacuation & Isolation: Immediately isolate the area. Do not walk through the spilled powder to avoid friction-induced ignition.
Desensitization (Wetting Down): Gently mist the spilled powder with an inert, high-boiling solvent (e.g., water) to desensitize the energetic tetrazole component[5].
Non-Sparking Cleanup: Use a wet, non-abrasive cloth or a conductive anti-static dustpan to collect the wetted material. Never use a standard vacuum cleaner , as the motor sparks or static generated by dust moving through the hose could ignite the material; only explosion-proof, grounded vacuums are acceptable[4].
Disposal Logistics:
Containment: Place the collected wetted waste in a static-dissipative, chemically compatible container (e.g., high-density polyethylene, HDPE).
Labeling: Label explicitly as "Hazardous Waste: Reactive/Energetic Solid - DO NOT ALLOW TO DRY."
Destruction: Arrange for incineration by a licensed hazardous waste facility. Do not mix with general organic waste or pour down aqueous drains, as tetrazoles can form highly explosive, shock-sensitive salts with heavy metals found in plumbing systems.